TSTU
Beschreibung
Eigenschaften
IUPAC Name |
[dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene]-dimethylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O3.BF4/c1-10(2)9(11(3)4)15-12-7(13)5-6-8(12)14;2-1(3,4)5/h5-6H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBLHMRPZHNTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431911 | |
| Record name | TSTU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105832-38-0 | |
| Record name | TSTU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to TSTU Coupling
For Researchers, Scientists, and Drug Development Professionals
N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) is a highly efficient uronium salt-based coupling reagent widely employed in organic synthesis for the formation of amide bonds.[1][2] Its robust performance, especially in peptide synthesis and bioconjugation, makes it an indispensable tool. This compound is particularly valued for its ability to rapidly activate carboxylic acids, its compatibility with aqueous environments, and its capacity to minimize side reactions, most notably racemization.[1][2][3]
This guide provides a detailed examination of the this compound coupling mechanism, presents relevant quantitative data, outlines experimental protocols, and illustrates key processes through diagrams to support advanced research and development.
Core Mechanism of this compound Coupling
The primary function of this compound is to convert a carboxylic acid into a highly reactive N-succinimidyl (NHS) active ester in situ.[4] This activated intermediate is then susceptible to nucleophilic attack by a primary amine, leading to the efficient formation of a stable amide bond. The mechanism proceeds in two principal stages:
-
Activation of the Carboxylic Acid: The process begins with the deprotonation of the carboxylic acid by a mild, non-nucleophilic base (e.g., diisopropylethylamine, DIPEA). The resulting carboxylate anion attacks the electrophilic uronium carbon of this compound. This leads to the formation of the key O-(N-succinimidyl) active ester intermediate and the release of tetramethylurea as a byproduct.
-
Nucleophilic Acyl Substitution: The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the highly reactive NHS ester. This step proceeds through a tetrahedral intermediate, which subsequently collapses to form the desired amide bond and release N-hydroxysuccinimide (HOSu) as a leaving group.
The overall reaction is swift and clean, driving the formation of the amide product with high efficiency.[2]
References
TSTU Reagent: A Comprehensive Technical Guide for Researchers
An In-depth Examination of O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) for Peptide Synthesis, Bioconjugation, and Cyclization
Abstract
O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as this compound, is a highly efficient uronium salt-based coupling reagent widely employed in the fields of peptide chemistry, bioconjugation, and organic synthesis. Renowned for its rapid and clean conversion of carboxylic acids into N-hydroxysuccinimide (NHS) esters, this compound facilitates the formation of stable amide bonds with high yields and minimal racemization. This technical guide provides a comprehensive overview of the this compound reagent, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its key applications. Furthermore, it presents a comparative analysis of this compound with other common coupling reagents, supported by quantitative data to inform reagent selection for specific research and development needs.
Introduction to this compound Reagent
The this compound reagent is a white crystalline solid that is valued for its efficacy in activating carboxylic acids for amide bond formation.[1] Its chemical structure consists of a tetramethyluronium cation and a tetrafluoroborate anion. The key feature of this compound is the N-succinimidyl group, which allows for the efficient in-situ formation of N-succinimidyl active esters from carboxylic acids.[2] These active esters are highly reactive towards primary amines, leading to the formation of stable amide linkages.
Full Name: O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate[3][4]
Synonyms: 2-Succinimido-1,1,3,3-tetramethyluronium tetrafluoroborate, O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate[3]
Chemical Structure:

Physicochemical and Reactive Properties
This compound exhibits a range of properties that make it a versatile and advantageous reagent in various synthetic applications. Its solubility in common organic solvents and even in aqueous mixtures allows for flexible reaction conditions.[3][5]
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆BF₄N₃O₃ | [3] |
| Molecular Weight | 301.05 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 198-201 °C | [3] |
| Solubility | Soluble in DMF, DMSO, and acetonitrile. Soluble in mixed aqueous/organic media. | [5][6] |
| Stability | Moisture sensitive. Store at 2-8°C. | [3] |
Mechanism of Action: Amide Bond Formation
The primary function of this compound is to facilitate the coupling of a carboxylic acid and a primary amine to form an amide bond. This process occurs via a two-step mechanism.
First, the this compound reagent reacts with a carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive N-succinimidyl (NHS) active ester intermediate. The tetramethylurea is released as a stable, water-soluble byproduct.
In the second step, the NHS ester readily reacts with a primary amine through nucleophilic acyl substitution. The N-hydroxysuccinimide is released as a byproduct, and a stable amide bond is formed.
Quantitative Performance and Comparative Analysis
While this compound is a highly effective coupling reagent, its performance relative to other common reagents like HATU, HBTU, and COMU can vary depending on the specific application. The following table summarizes available data on the performance of these reagents in terms of yield and racemization. It is important to note that direct comparative studies for this compound are limited in publicly available literature.
| Coupling Reagent | Additive | Typical Yield (%) | Racemization/Epimerization | Reference(s) |
| This compound | - | Good to Excellent | Low, can be eliminated with HOSu/CuCl₂ for N-methyl amino acids | [1] |
| HATU | HOAt | ~99 | Low | [3][7] |
| HBTU | HOBt | ~95-98 | Higher risk than HATU | [3][7] |
| COMU | - | >99 | Reduced compared to HBTU/HATU | [5] |
Experimental Protocols
This section provides detailed methodologies for key applications of the this compound reagent.
General Protocol for Peptide Coupling in Aqueous/Organic Media
This protocol is suitable for the coupling of hydrophilic molecules.[2]
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule
-
This compound reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dioxane
-
Water
Procedure:
-
Dissolve the carboxylic acid in a 2:2:1 mixture of DMF/dioxane/water.
-
Add 3 equivalents of DIPEA to the solution.
-
Add 1.3 equivalents of this compound and stir the mixture to allow for the formation of the NHS ester. The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Once the formation of the active ester is complete, add 1.5 equivalents of the amine-containing molecule.
-
Allow the reaction to proceed until completion.
-
Upon completion, remove the solvents under reduced pressure.
-
The crude product can then be isolated and purified by standard methods (e.g., chromatography).
Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a single coupling cycle in an Fmoc-based solid-phase peptide synthesis workflow.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
This compound reagent
-
DIPEA
-
DMF
-
20% Piperidine in DMF (v/v)
-
Optional: Capping solution (e.g., acetic anhydride/DIPEA in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), this compound (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines, indicating the completion of the coupling reaction.
-
Washing: Wash the resin thoroughly with DMF.
-
Optional Capping: If the coupling is incomplete, cap any unreacted amines by treating the resin with a capping solution.
-
Final Wash: Wash the resin with DMF and then with a solvent suitable for the next deprotection step (e.g., DCM). The resin is now ready for the next coupling cycle.
Protocol for Labeling a Protein with a Fluorescent Dye
This protocol describes the general procedure for conjugating an NHS-ester activated fluorescent dye to a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[8][9]
-
Fluorescent dye with a carboxylic acid functionality
-
This compound reagent
-
Anhydrous DMSO or DMF
-
DIPEA
-
Size-exclusion chromatography column
Procedure:
-
Dye Activation: In a microcentrifuge tube, dissolve the fluorescent dye, this compound (1.1 eq.), and DIPEA (2 eq.) in a minimal amount of anhydrous DMSO or DMF. Allow the activation to proceed for 15-30 minutes at room temperature in the dark.
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in the labeling buffer.
-
Labeling Reaction: Add the activated dye solution dropwise to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized for the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling and confirm the integrity of the labeled protein using appropriate analytical techniques (e.g., UV-Vis spectroscopy, SDS-PAGE, mass spectrometry).
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in various aspects of drug development and scientific research.
-
Peptide Synthesis: this compound is widely used in the synthesis of bioactive peptides, including peptide-based therapeutics and research tools.[1] Its ability to minimize racemization is crucial for maintaining the biological activity of the synthesized peptides.[1]
-
Bioconjugation: The reagent is instrumental in conjugating small molecules, such as fluorescent dyes, biotin, or drug molecules, to proteins, antibodies, and other biomolecules.[6] This is essential for the development of diagnostic assays, targeted drug delivery systems, and tools for studying biological processes.
-
Synthesis of Complex Molecules: this compound has been employed in the synthesis of complex organic molecules, including the intramolecular cyclization of 2-acyl-benzoic acids to produce (Z)-3-ylidenephthalides, a class of compounds with potential therapeutic applications.[10]
-
Oligosaccharide and Glycopeptide Chemistry: this compound is effective in the synthesis of glycopeptides and the conjugation of oligosaccharides to proteins, which is important for studying the roles of carbohydrates in biological systems and for developing carbohydrate-based therapeutics.[3]
Conclusion
The this compound reagent is a powerful and versatile tool for the formation of amide bonds in a variety of chemical and biological applications. Its high efficiency, rapid reaction kinetics, and ability to suppress racemization make it a valuable asset in peptide synthesis, bioconjugation, and the development of novel therapeutics. The detailed protocols and comparative data provided in this guide are intended to assist researchers, scientists, and drug development professionals in the effective utilization of this compound for their specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to TSTU Activation of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation, peptide synthesis, and drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular assembly. The activation of carboxylic acids is a critical prerequisite for their coupling with primary amines. Among the arsenal of activating agents available to the modern chemist, O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) has emerged as a highly effective and versatile reagent.[1][2]
This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative performance metrics, and explicit experimental protocols for its application in key synthetic methodologies. This compound is particularly valued for its rapid reaction kinetics, high yields, and a low propensity for racemization, making it an invaluable tool for the synthesis of complex peptides and bioconjugates where stereochemical integrity is paramount.[1][2] It is also recognized for its utility in aqueous-based coupling reactions, a significant advantage when working with sensitive biomolecules.[2][3]
Chemical Profile of this compound:
| Property | Value |
| Full Name | O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| CAS Number | 105832-38-0 |
| Molecular Formula | C₉H₁₆BF₄N₃O₃ |
| Molecular Weight | 301.05 g/mol |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | 198-201 °C[4] |
| Solubility | Soluble in acetonitrile (0.1 g/mL, clear), water, and DMF. Insoluble in ether.[4][5] |
| Storage | 2-8°C, under dry conditions and protected from light. This compound is moisture-sensitive.[6] |
Core Mechanism of Carboxylic Acid Activation
The primary function of this compound is to convert a carboxylic acid into a highly reactive N-hydroxysuccinimidyl (NHS) ester. This transformation proceeds via a two-step mechanism:
-
Formation of the Acyluronium Intermediate: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of the uronium group in this compound, leading to the formation of a highly reactive acyluronium intermediate and the displacement of tetramethylurea.
-
Intramolecular Rearrangement to the NHS Ester: The acyluronium intermediate rapidly undergoes an intramolecular rearrangement, yielding the desired N-hydroxysuccinimidyl active ester and regenerating the tetramethylurea byproduct. This active ester is significantly more susceptible to nucleophilic attack by a primary amine than the original carboxylic acid.
-
Amide Bond Formation: The resulting NHS ester readily reacts with a primary amine to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.
Quantitative Data Presentation
While comprehensive head-to-head comparisons are often sequence and condition-dependent, the available literature indicates the high efficiency of this compound. The following tables synthesize data from various sources to provide a comparative overview of common coupling reagents.
Table 1: Comparative Performance of Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Additive | Typical Yield (%) | Racemization | Key Advantages |
| This compound | - | High | Low[1][2] | High efficiency, suitable for aqueous media, low racemization.[2] |
| HATU | HOAt | ~99[1] | Very Low[7] | Very fast, high yields, low racemization, effective for hindered couplings.[7] |
| HBTU | HOBt | ~95-98[1] | Low[2] | Good efficiency, widely used, cost-effective. |
| DCC | HOBt | Variable | Moderate[2] | Inexpensive. |
Note: Yields and racemization are highly dependent on the specific amino acids being coupled, reaction conditions, and the peptide sequence.
Experimental Protocols
The following are detailed methodologies for the application of this compound in common synthetic procedures.
Protocol 1: Solution-Phase Peptide Coupling
This protocol describes a general procedure for the coupling of an N-protected amino acid to an amino acid ester in solution.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolution of Reactants: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0-1.2 equivalents) in anhydrous DMF.
-
Neutralization and Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0-2.5 equivalents) to the mixture and stir for 10 minutes.
-
This compound Addition: Add this compound (1.0-1.2 equivalents) to the reaction mixture in one portion.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure protected dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy
This protocol outlines a typical coupling cycle using this compound in manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
DIPEA
-
Peptide synthesis grade DMF
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Fmoc-deprotected peptide-resin
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of Amino Acid: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue the coupling for another 30 minutes or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Bioconjugation - Labeling a Protein with a Carboxylic Acid-Containing Molecule
This protocol provides a general method for labeling a protein with a small molecule (e.g., a fluorescent dye or a drug) that has a carboxylic acid moiety, using this compound to form an NHS ester in situ.
Materials:
-
Protein to be labeled (in a suitable buffer, e.g., PBS, pH 7.4)
-
Carboxylic acid-containing molecule (e.g., dye-COOH)
-
This compound
-
Anhydrous DMSO or DMF
-
DIPEA
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer such as PBS.
-
Activate the Carboxylic Acid: In a separate microcentrifuge tube, dissolve the carboxylic acid-containing molecule (10-20 fold molar excess over the protein) and this compound (1.1 equivalents relative to the carboxylic acid) in a minimal amount of anhydrous DMSO or DMF. Add DIPEA (2 equivalents relative to the carboxylic acid) and incubate at room temperature for 15-30 minutes to generate the NHS ester.
-
Labeling Reaction: Add the activated NHS ester solution directly to the protein solution. Gently mix and allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is photosensitive.
-
Purification: Separate the labeled protein from the unreacted small molecules and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Characterize the degree of labeling (DOL) using UV-Vis spectrophotometry or other appropriate methods.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a this compound-mediated coupling reaction.
Conclusion
This compound is a powerful and reliable reagent for the activation of carboxylic acids, enabling efficient amide bond formation in a variety of synthetic contexts. Its high reactivity, low racemization potential, and compatibility with aqueous conditions make it a preferred choice for the synthesis of sensitive peptides and complex bioconjugates. By understanding the core mechanism and utilizing the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can effectively leverage the advantages of this compound to advance their research and development endeavors.
References
An In-depth Technical Guide to the Core Principles of Using TSTU in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU), a vital coupling reagent in modern peptide synthesis. It details its mechanism of action, core principles of application, comparative advantages, and detailed experimental protocols.
Introduction to this compound
This compound, chemically known as N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate, is a uronium salt-based coupling reagent widely employed in the formation of amide bonds, a critical step in peptide synthesis.[1][2] Its primary function is to activate the carboxylic acid group of an amino acid, converting it into a highly reactive N-hydroxysuccinimide (NHS) ester.[3][4][5] This active ester intermediate then readily reacts with the amino group of another amino acid to form a peptide bond.[2][3] this compound is particularly valued for its high efficiency, mild reaction conditions, and its unique suitability for reactions conducted in aqueous solutions.[2][6]
Chemical Structure:
Mechanism of Action
The efficacy of this compound lies in its ability to facilitate a clean and rapid two-step process for amide bond formation. The mechanism minimizes side reactions and preserves the stereochemical integrity of sensitive amino acids.[1][3]
-
Activation of Carboxylic Acid: The process begins with the deprotonation of the carboxylic acid of an N-protected amino acid by a base (commonly DIEA). The resulting carboxylate anion performs a nucleophilic attack on the electrophilic carbon of the this compound uronium core.
-
Formation of NHS Active Ester: This attack leads to the formation of a stable and highly reactive N-hydroxysuccinimidyl (NHS) active ester, with tetramethylurea as a byproduct.[3][5]
-
Peptide Bond Formation: The free amino group of the incoming amino acid then attacks the carbonyl carbon of the NHS ester. This nucleophilic substitution results in the formation of the desired peptide bond and the release of N-hydroxysuccinimide.
Core Principles of Application
This compound's versatility makes it suitable for a wide range of peptide synthesis applications, from standard solid-phase peptide synthesis (SPPS) to more specialized conjugations.
-
Aqueous Environments: A key advantage of this compound is its high solubility and stability in water, which allows for coupling reactions to be performed in mixed aqueous/organic solvent systems.[2][7] This is particularly useful for coupling hydrophilic molecules like glycopeptides or for conjugating proteins and oligosaccharides.[6]
-
Specialized Applications: this compound is highly effective for:
-
Racemization Suppression: While uronium-based reagents generally exhibit a low tendency for racemization, this compound's performance can be further enhanced.[1][3] For peptides with C-terminal N-methyl amino acids, the addition of N-hydroxysuccinimide and CuCl₂ has been reported to eliminate racemization.[6]
Data Presentation: Properties and Comparative Analysis
| Property | Value | Reference(s) |
| Appearance | White crystalline powder | [1][2] |
| Molecular Formula | C₉H₁₆BF₄N₃O₃ | [1] |
| Molecular Weight | 301.05 g/mol | [1] |
| Melting Point | 198-201 °C | [1] |
| Density | 1.41 g/cm³ | [1] |
| Solubility | Soluble in water, DMF, DMSO, Acetonitrile | [1][2] |
| Storage Conditions | 2-8 °C | [1] |
| Reagent | Class | Advantages | Disadvantages | Key Applications |
| This compound | Uronium Salt | High efficiency, low racemization, excellent for aqueous media, stable NHS ester formation.[1][3][6] | Can still cause some racemization in sensitive cases without additives. | Glycopeptides, conjugations, water-soluble molecules.[6] |
| HBTU/TBTU | Aminium Salt | Very efficient, fast reactions (as little as 6 minutes), low racemization (especially with HOBt).[6] | Excess reagent can block N-terminus; byproduct removal can be difficult.[6] | General SPPS, macrocyclization.[6] |
| HATU | Aminium Salt | Highly reactive, very effective for sterically hindered couplings.[8] | More expensive, potential for side reactions if not used carefully. | Difficult couplings, N-methyl amino acids.[8] |
| DCC/DIC | Carbodiimide | Inexpensive, effective for solution-phase (DCC) and solid-phase (DIC).[6][7] | High risk of racemization without additives (HOBt), insoluble urea byproduct (DCC), can cause side reactions with Asn/Gln.[6][7] | General peptide synthesis, esterification.[6] |
| PyBOP | Phosphonium Salt | Non-toxic version of BOP, effective in solid-phase, avoids carcinogenic HMPA byproduct.[9] | Can be less reactive than HATU for very difficult couplings. | General SPPS, peptide thioester synthesis.[9] |
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions based on the specific amino acids and peptide sequence.
This protocol is adapted for solution-phase synthesis where aqueous solubility is required.[10]
-
Dissolution: Dissolve the carboxylic acid component in a 2:2:1 mixture of DMF/dioxane/water.
-
Activation: Add 3 equivalents of a tertiary base (e.g., diisopropylethylamine, DIEA) and 1.3 equivalents of this compound. Stir the mixture to allow for the complete formation of the active -OSu ester.
-
Coupling: Add 1.5 equivalents of the amine component to the activated ester solution.
-
Reaction Monitoring: Allow the reaction to proceed until completion, monitoring via TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvents under reduced pressure and isolate the crude product for purification.[10]
This protocol outlines a typical coupling cycle on a solid support using an Fmoc/tBu strategy.
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in a suitable solvent like DMF in a reaction vessel.[11][12]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) twice to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF and DCM.[11][13]
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (1.5-3 eq.), this compound (1.5-3 eq.), and a base such as DIEA (2-6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[11][14]
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[14]
-
Monitoring: Perform a qualitative test (e.g., Kaiser ninhydrin test) to monitor the completion of the coupling reaction. A positive test (blue color) indicates free amines, suggesting the reaction is incomplete. If necessary, extend the coupling time or perform a second coupling.[14][15]
-
Washing: After a successful coupling (negative Kaiser test), wash the resin extensively with DMF and DCM to remove all excess reagents and soluble byproducts.[11][14]
-
Cycle Repetition: Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.[14]
Conclusion
This compound is a highly efficient and versatile uronium-based coupling reagent that offers significant advantages in peptide synthesis.[1][2] Its ability to rapidly form stable NHS active esters under mild conditions, coupled with its unique compatibility with aqueous reaction media, makes it an indispensable tool.[3][6] It is particularly valuable for the synthesis of complex peptides, such as glycopeptides, and for the conjugation of biomolecules.[6] By minimizing racemization and producing harmless, easily removable byproducts, this compound provides a reliable and effective alternative to traditional coupling reagents, advancing the capabilities of modern peptide and protein chemistry.[2][3]
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
A Comprehensive Technical Guide to the Stability and Proper Storage of TSTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) is a widely utilized coupling reagent in peptide synthesis and bioconjugation. Its efficacy in mediating the formation of amide bonds is well-documented. However, to ensure reproducible and optimal results in sensitive applications, a thorough understanding of its stability profile and the implementation of proper storage and handling procedures are paramount. This guide provides an in-depth overview of the stability of this compound under various conditions, recommended storage protocols, and methodologies for assessing its integrity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆BF₄N₃O₃ | [1] |
| Molecular Weight | 301.05 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 198-201 °C | [2] |
| Solubility | Soluble in water and DMF. | [3] |
Stability Profile
The stability of this compound is influenced by several environmental factors, primarily moisture, temperature, and light.
Thermal Stability
This compound is a crystalline solid with a relatively high melting point, suggesting good thermal stability at ambient temperatures. However, elevated temperatures can lead to decomposition.
Table 2: Thermal Stability Data for this compound
| Parameter | Value | Analytical Method | Reference(s) |
| Decomposition Onset | 206 °C | Differential Scanning Calorimetry (DSC) | [4] |
Hydrolytic Stability
Moisture is a critical factor affecting the stability of this compound. As a uronium salt containing a succinimidyl ester, it is susceptible to hydrolysis.
-
Mechanism of Hydrolysis: The primary pathway for hydrolytic degradation is the cleavage of the N-O bond of the succinimidyl ester, leading to the formation of N-hydroxysuccinimide (NHS) and the tetramethyluronium cation, which would further decompose. In the presence of water, the reactivity of this compound as a coupling reagent diminishes due to the consumption of the active ester.
While quantitative kinetic data on the hydrolysis of this compound is limited, it is widely acknowledged that the compound is moisture-sensitive and should be handled in a dry environment.[5] Solutions of this compound in anhydrous solvents like DMF are reported to be exceptionally stable.
Photostability
Specific studies on the photodegradation of this compound are not extensively reported in the literature. However, as a precautionary measure, it is recommended to protect this compound from light.
General Recommendations for Handling Light-Sensitive Compounds:
-
Store in amber vials or containers that block UV and visible light.
-
Minimize exposure to ambient light during handling and experimental procedures.
Proper Storage and Handling
To maintain the integrity and reactivity of this compound, adherence to proper storage and handling guidelines is crucial.
Table 3: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale | Reference(s) |
| Temperature | 2-8 °C | To minimize potential thermal degradation over long-term storage. | [5] |
| Atmosphere | Dry, under an inert gas (e.g., argon or nitrogen) | To prevent hydrolysis due to atmospheric moisture. | [5] |
| Container | Tightly sealed, opaque or amber container | To protect from moisture and light. | General Lab Practice |
| Handling | Use in a dry environment (e.g., glove box or under a stream of inert gas). Avoid inhalation of dust. | To prevent degradation and for personal safety. | [5] |
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on available equipment and specific experimental needs.
Protocol for Thermal Stability Assessment by DSC
-
Objective: To determine the melting point and decomposition temperature of this compound.
-
Methodology:
-
Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from ambient temperature to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point, and the onset of the exothermic event indicates decomposition.
-
Protocol for a Forced Degradation Study (Hydrolysis)
-
Objective: To evaluate the stability of this compound in the presence of water and identify potential degradation products.
-
Methodology:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Prepare test solutions by diluting the stock solution with a mixture of acetonitrile and water (e.g., 1:1 v/v).
-
Prepare a control solution using only anhydrous acetonitrile.
-
Incubate the solutions at a controlled temperature (e.g., 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Immediately analyze the aliquots by a stability-indicating method, such as UPLC-MS, to quantify the remaining this compound and identify any degradation products.
-
Visualization of Workflows and Pathways
This compound Stability Testing Workflow
The following diagram illustrates a general workflow for assessing the stability of this compound.
Proposed Hydrolytic Degradation Pathway of this compound
The diagram below illustrates the proposed pathway for the hydrolysis of this compound.
Conclusion
This compound is a robust coupling reagent when stored and handled under appropriate conditions. The primary factor affecting its stability is moisture, which leads to hydrolysis and a subsequent loss of reactivity. By adhering to the storage guidelines of maintaining a cool (2-8 °C), dry, and dark environment, researchers can ensure the long-term efficacy of this compound. For critical applications, it is advisable to perform periodic quality control checks, particularly if the reagent has been stored for an extended period or if there is a suspicion of exposure to adverse conditions. The provided experimental protocols offer a starting point for laboratories to establish their own stability-indicating methods for this compound.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Using an innovative quality-by-design approach for the development of a stability-indicating UPLC/Q-TOF-ESI-MS/MS method for stressed degradation products of imatinib mesylate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
The Role of TSTU in the Formation of Active Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern chemical synthesis, the efficient and clean activation of carboxylic acids is a cornerstone for the construction of complex molecules. O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) has emerged as a powerful and versatile reagent for this purpose, facilitating the formation of N-hydroxysuccinimidyl (NHS) active esters. These esters are pivotal intermediates in a myriad of applications, ranging from peptide synthesis to the development of sophisticated bioconjugates and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core principles of this compound-mediated active ester formation, including its mechanism of action, quantitative performance metrics, detailed experimental protocols, and its significant role in the advancement of drug development.
Introduction to this compound and Active Ester Chemistry
This compound, chemically known as O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, is a uronium salt-based coupling reagent.[1][2] Its primary function is the activation of carboxylic acids to form highly reactive N-hydroxysuccinimidyl (NHS) esters.[1][3] These active esters are significantly more susceptible to nucleophilic attack by amines compared to the free carboxylic acid, enabling the efficient formation of stable amide bonds under mild conditions.[2][4] This reactivity is the lynchpin of numerous bioconjugation strategies, where proteins, peptides, and other biomolecules are covalently modified.[3][]
Chemical Properties of this compound:
| Property | Value | Reference |
| Full Chemical Name | O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | [1] |
| Common Acronym | This compound | [1] |
| CAS Number | 105832-38-0 | [6] |
| Molecular Formula | C₉H₁₆BF₄N₃O₃ | [6] |
| Molecular Weight | 301.05 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in organic solvents like DMF and DMSO | General Knowledge |
Mechanism of this compound-Mediated Active Ester Formation
The efficacy of this compound lies in its rapid and clean conversion of carboxylic acids into their corresponding NHS esters. The generally accepted mechanism proceeds through the following steps:
-
Carboxylate Formation: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), the carboxylic acid is deprotonated to form a carboxylate anion.
-
Activation by this compound: The carboxylate anion attacks the electrophilic carbon of the uronium moiety of this compound.
-
Formation of the NHS Ester: This leads to the formation of the N-hydroxysuccinimidyl ester and the release of a tetramethylurea byproduct.
// Nodes CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)"]; Base [label="Base\n(e.g., DIPEA)"]; Carboxylate [label="Carboxylate Anion\n(R-COO⁻)"]; this compound [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActiveEster [label="NHS Active Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Tetramethylurea", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine\n(R'-NH₂)"]; Amide [label="Amide Bond\n(R-CO-NH-R')", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CarboxylicAcid -> Carboxylate [label="+ Base"]; Base -> Carboxylate [style=invis]; Carboxylate -> this compound [label="Nucleophilic Attack"]; this compound -> ActiveEster [label="Activation"]; this compound -> Byproduct; ActiveEster -> Amide [label="+ Amine"]; Amine -> Amide [style=invis]; } dot Figure 1: Mechanism of this compound-mediated active ester formation and subsequent amidation.
Performance and Advantages of this compound
This compound offers several key advantages over other coupling reagents, making it a valuable tool in both research and industrial settings.
-
High Efficiency and Yield: this compound is known for its rapid and high-yielding conversion of carboxylic acids to active esters.[4]
-
Mild Reaction Conditions: The activation and subsequent coupling reactions can be performed under mild conditions, which is crucial for preserving the integrity of sensitive biomolecules.
-
Suppression of Racemization: A significant advantage of this compound, particularly in peptide synthesis, is its ability to minimize racemization of chiral amino acids, especially when used in combination with additives like N-hydroxysuccinimide (HOSu) and copper(II) chloride (CuCl₂).[4]
-
Aqueous Compatibility: this compound can be effectively used in mixed aqueous/organic solvent systems, which is highly beneficial for the bioconjugation of water-soluble proteins and peptides.[4]
Quantitative Comparison of Coupling Reagents:
While direct head-to-head quantitative comparisons are often application-dependent, the following table provides a general overview of the performance of this compound in relation to other common coupling reagents based on literature reports.
| Coupling Reagent | Typical Yield | Racemization | Key Advantages | Key Disadvantages |
| This compound | High | Low, especially with additives | High efficiency, aqueous compatibility, mild conditions | Can be more expensive than carbodiimides |
| HATU | Very High | Very Low | Very rapid, highly efficient for hindered couplings | Higher cost, potential for side reactions if used in excess |
| HBTU | High | Low | Cost-effective, widely used | Can cause guanidinylation of the N-terminus if used in excess |
| COMU | Very High | Very Low | High solubility, safer byproduct profile | Higher cost |
| EDC/NHS | Good to High | Moderate | Inexpensive, widely available | Can lead to urea byproduct formation, which can be difficult to remove |
Experimental Protocols
General Protocol for this compound-Mediated NHS Ester Formation in Organic Solvent
This protocol describes a general procedure for the activation of a carboxylic acid with this compound in an organic solvent.
Materials:
-
Carboxylic acid
-
This compound (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Amine nucleophile
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in the reaction vessel under an inert atmosphere.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound to the reaction mixture in one portion.
-
Stir the reaction for 30-60 minutes at room temperature to allow for the formation of the NHS ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the active ester formation is complete, add the amine nucleophile to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress.
-
Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction and chromatography, to isolate the desired amide product.
Protocol for this compound-Mediated Bioconjugation of a Protein in Aqueous Buffer
This protocol outlines a method for labeling a protein with a small molecule containing a carboxylic acid, using this compound in an aqueous environment.
Materials:
-
Protein solution (e.g., antibody in phosphate-buffered saline, PBS)
-
Small molecule with a carboxylic acid handle
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of the carboxylic acid-containing small molecule in DMF or DMSO.
-
Prepare a fresh stock solution of this compound in anhydrous DMF or DMSO.
-
In a separate microcentrifuge tube, combine the small molecule solution, this compound solution, and DIPEA. Allow this pre-activation mixture to react for 15-30 minutes at room temperature.
-
Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.
-
Add the pre-activated small molecule solution to the protein solution dropwise while gently vortexing. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle agitation.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl.
-
Purify the protein conjugate from unreacted small molecules and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Characterize the resulting conjugate using appropriate analytical techniques, such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Role of this compound-Formed Active Esters in Drug Development
The ability to efficiently form stable amide bonds via NHS esters has profound implications for drug development, particularly in the realm of targeted therapies. This compound plays a crucial role in the synthesis of various components of these advanced therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker, which connects the antibody to the drug, is a critical component of the ADC, and its synthesis often involves the use of active esters.
// Nodes ADC [label="Antibody-Drug Conjugate (ADC)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorCell [label="Tumor Cell", shape=house, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Tumor-Specific\nAntigen/Receptor", shape=ellipse]; Internalization [label="Internalization\n(Endocytosis)"]; Lysosome [label="Lysosome", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DrugRelease [label="Drug Release"]; SignalingPathway [label="Cellular Signaling\nPathways"]; Apoptosis [label="Apoptosis\n(Cell Death)", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ADC -> Receptor [label="Binding"]; Receptor -> Internalization [headport="n", tailport="s"]; TumorCell -> Receptor [style=invis]; Internalization -> Lysosome; Lysosome -> DrugRelease [label="Linker Cleavage"]; DrugRelease -> SignalingPathway [label="Drug Action"]; SignalingPathway -> Apoptosis [label="Induction of"]; } dot Figure 2: General mechanism of action of an Antibody-Drug Conjugate (ADC).
This compound can be used to activate carboxylic acid functionalities on the linker, allowing for its conjugation to amine groups on the antibody (typically lysine residues) or on the cytotoxic payload. This precise and stable linkage is essential for the ADC to remain intact in circulation and release the drug only upon internalization into the target cancer cell.
Bioconjugation and Chemical Probes
This compound is instrumental in the synthesis of chemical probes used to study cellular signaling pathways.[1] By activating a carboxylic acid on a probe molecule (e.g., a fluorescent dye, a biotin tag, or a photoaffinity label), it can be readily conjugated to a protein of interest. These modified proteins can then be used to visualize cellular processes, identify protein-protein interactions, or map the binding sites of small molecules, providing valuable insights into the mechanisms of disease and the effects of potential drugs.
Conclusion
O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (this compound) is a highly effective and versatile reagent for the formation of N-hydroxysuccinimidyl active esters. Its high efficiency, mild reaction conditions, and ability to suppress racemization make it a superior choice for a wide range of applications, from peptide synthesis to the construction of complex bioconjugates for drug development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage the full potential of this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical synthesis and the development of novel therapeutics.
References
Methodological & Application
Application Notes and Protocols for TSTU-Mediated Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) is a highly efficient uronium salt-based coupling reagent widely employed in peptide synthesis and bioconjugation.[1][2] Its primary function is the activation of carboxylic acids to form N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, facilitating the formation of stable amide bonds.[1] this compound is particularly valued for its rapid reaction kinetics, high coupling efficiency, and its ability to be used in both organic and aqueous solvent systems, making it a versatile tool for the synthesis of a wide range of peptides, including glycopeptides and other modified peptides.[1][3] Furthermore, this compound is known to suppress racemization, a critical factor in maintaining the stereochemical integrity and biological activity of the final peptide product.[1][4]
These application notes provide detailed protocols for this compound-mediated peptide coupling in both aqueous and non-aqueous conditions, a summary of its performance characteristics, and visual diagrams of the reaction mechanism and experimental workflow.
Data Presentation: Performance Characteristics of this compound
The selection of a coupling reagent is critical for the success of peptide synthesis. The following table summarizes the performance of this compound, including qualitative comparisons with other common coupling reagents like HBTU and HATU. While extensive quantitative head-to-head comparisons are limited in publicly available literature, the data presented reflects the established advantages of this compound.
| Parameter | This compound | HBTU | HATU | Notes |
| Reagent Class | Uronium Salt | Aminium/Guanidinium Salt | Aminium/Guanidinium Salt | Uronium salts are generally considered more reactive. |
| Activating Additive | Forms N-hydroxysuccinimide (NHS) ester | Forms HOBt-ester | Forms HOAt-ester | HOAt-esters are generally more reactive than HOBt-esters. |
| Coupling Efficiency | High | High | Very High | This compound provides high yields, even with sterically hindered amino acids.[1] |
| Reaction Speed | Rapid | Fast | Very Fast | Coupling reactions with HBTU can be complete in as little as six minutes.[1] |
| Racemization | Low | Low | Very Low | This compound effectively suppresses racemization.[1] The use of additives like CuCl₂ with this compound can further eliminate racemization, especially for N-methylated amino acids. |
| Solvent Compatibility | Organic and Aqueous | Primarily Organic | Primarily Organic | This compound's utility in aqueous media is a significant advantage for coupling hydrophilic molecules.[3] |
| Byproducts | Tetramethylurea (water-soluble) | Tetramethylurea (water-soluble) | Tetramethylurea (water-soluble) | Water-soluble byproducts simplify purification. |
| Side Reactions | Low | Can cause guanidinylation of the N-terminus if used in excess.[1] | Can cause guanidinylation of the N-terminus if used in excess. |
Experimental Protocols
Protocol 1: this compound-Mediated Peptide Coupling in an Aqueous Solvent Mixture
This protocol is adapted for the coupling of hydrophilic peptides or when working with water-soluble substrates.[3][5][6]
Materials:
-
N-protected amino acid (or peptide fragment with a free carboxylic acid)
-
Amino acid ester (or peptide fragment with a free amine)
-
This compound (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Dissolution of the Carboxylic Acid Component: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) in a 2:2:1 mixture of DMF/dioxane/water.
-
Addition of Base and Coupling Reagent: To the stirred solution, add diisopropylethylamine (DIPEA) (3.0 equivalents) followed by this compound (1.3 equivalents).
-
Activation: Allow the reaction to stir at room temperature. The formation of the OSu-ester is typically rapid.
-
Addition of the Amine Component: Once the activation is complete (can be monitored by TLC or LC-MS if necessary, but is often used in a one-pot manner), add the amine component (1.5 equivalents) to the reaction mixture.
-
Coupling Reaction: Continue to stir the reaction mixture at room temperature until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Once the reaction is complete, remove the solvents under reduced pressure. b. Dilute the residue with ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). These aqueous washes will remove the water-soluble byproducts and excess reagents. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude peptide. b. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure peptide.
-
Characterization: Characterize the purified peptide using appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity.
Protocol 2: this compound-Mediated Peptide Coupling in Anhydrous Organic Solvent (DMF)
This protocol is suitable for standard solid-phase or solution-phase peptide synthesis in a non-aqueous environment.
Materials:
-
N-protected amino acid (1.0 equivalent)
-
Amino acid ester hydrochloride or free amine (1.0 equivalent)
-
This compound (1.05 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.2 equivalents if starting with the hydrochloride salt, 1.1 equivalents for the free amine)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).
-
Reaction Setup: Cool the flask in an ice bath to 0°C with stirring.
-
Neutralization and Base Addition: Add DIPEA (2.2 eq.) to the reaction mixture to neutralize the hydrochloride salt and provide the necessary basic conditions for the coupling reaction. Stir for 5-10 minutes.
-
Coupling Reaction: Add this compound (1.1 eq.) to the reaction mixture in one portion. Continue stirring the reaction at 0°C for 15-30 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: a. Once the reaction is complete, dilute the reaction mixture with ethyl acetate. b. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude peptide. b. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
-
Characterization: Characterize the purified peptide by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
This compound-Mediated Peptide Coupling Mechanism
References
Application Notes and Protocols for TSTU-Mediated Labeling of Proteins with Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the precise study of protein localization, interaction, and function. The covalent attachment of a fluorescent dye to a protein of interest provides a powerful tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays. This document provides a detailed protocol for the use of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) as a coupling reagent to label proteins with fluorescent dyes that possess a carboxylic acid functional group.
This compound is an efficient coupling reagent that activates carboxylic acids to form N-hydroxysuccinimidyl (NHS) esters.[1] These activated esters then readily react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group on the surface of proteins, to form stable amide bonds.[1][2] This two-step, one-pot reaction is known for its high efficiency, rapid kinetics, and the ability to be performed in aqueous environments, making it a versatile tool for bioconjugation.[1] Furthermore, this compound is recognized for its capacity to minimize racemization, thereby preserving the stereochemical integrity of the labeled biomolecule.[2]
Principle of the Reaction
The this compound-mediated labeling of a protein with a fluorescent dye involves two main steps:
-
Activation of the Fluorescent Dye: The carboxylic acid group (-COOH) on the fluorescent dye is activated by this compound in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). This reaction forms a highly reactive O-(N-succinimidyl) ester (NHS ester) intermediate.
-
Protein Labeling: The activated NHS ester of the fluorescent dye is then introduced to the protein solution. The primary amine groups (-NH2) on the protein surface perform a nucleophilic attack on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Data Presentation
Table 1: Recommended Reaction Conditions for this compound-Mediated Protein Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | This should be optimized for each specific protein and dye combination to achieve the desired degree of labeling (DOL).[2][3] |
| Molar Ratio (Dye:this compound:DIPEA) | 1 : 1.3 : 3 | Based on the general protocol for this compound activation.[4] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES, Borate) | Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the activated dye and should be avoided.[2][5] |
| Reaction pH | 7.2 - 8.5 | A slightly basic pH is optimal for the reaction of NHS esters with primary amines.[2][5] |
| Reaction Temperature | 4°C to Room Temperature | Room temperature reactions are typically faster, while 4°C can be used for sensitive proteins.[3][6] |
| Reaction Time | 1 hour to overnight | Reaction time depends on temperature and the specific reactants. Overnight incubation at 4°C is a common practice.[3][6] |
Table 2: Troubleshooting Common Issues in Protein Labeling
| Issue | Potential Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Inactive this compound or dye- Presence of primary amines in the buffer- Low protein concentration- Insufficient molar excess of dye | - Use fresh reagents.- Ensure the buffer is amine-free.- Concentrate the protein solution.- Increase the molar ratio of dye to protein. |
| Protein Precipitation | - High concentration of organic solvent (from dye stock)- Over-labeling of the protein | - Keep the volume of the dye stock solution to a minimum (<5% of total reaction volume).- Reduce the molar excess of the dye or shorten the incubation time. |
| No or Low Fluorescence | - Degradation of the fluorescent dye- Inappropriate buffer pH for fluorescence | - Protect the dye and labeled protein from light.- Ensure the final buffer pH is suitable for the specific fluorophore. |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific proteins and fluorescent dyes.
Materials and Reagents
-
Purified protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Fluorescent dye with a carboxylic acid functional group
-
N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (this compound)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification
-
Spectrophotometer
Protocol for this compound-Mediated Protein Labeling
Step 1: Preparation of Reagents
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the storage buffer contains primary amines, the buffer must be exchanged by dialysis or with a desalting column.
-
Fluorescent Dye Solution: Prepare a 10 mM stock solution of the fluorescent dye in anhydrous DMF or DMSO.
-
This compound Solution: Prepare a 13 mM stock solution of this compound in anhydrous DMF or DMSO.
-
DIPEA Solution: Prepare a 30 mM stock solution of DIPEA in anhydrous DMF or DMSO.
Step 2: Activation of the Fluorescent Dye
-
In a microcentrifuge tube, combine the fluorescent dye stock solution, this compound stock solution, and DIPEA stock solution according to the molar ratios specified in Table 1 (1:1.3:3).
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester. This activated dye solution should be used immediately.
Step 3: Protein Labeling Reaction
-
Adjust the pH of the protein solution to 8.0-8.5 by adding an appropriate volume of 1 M sodium bicarbonate.
-
Slowly add the freshly prepared activated dye solution to the protein solution while gently vortexing. The final volume of the added dye solution should not exceed 5-10% of the total reaction volume to avoid protein precipitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking. Protect the reaction from light, especially when using photosensitive fluorescent dyes.
Step 4: Quenching the Reaction
-
(Optional) To stop the labeling reaction, add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any unreacted NHS-ester-activated dye.
-
Incubate for an additional 30 minutes at room temperature.
Step 5: Purification of the Labeled Protein
-
Separate the fluorescently labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
The first colored fraction to elute will be the labeled protein.
-
Alternatively, the labeled protein can be purified by extensive dialysis against a suitable buffer.
Step 6: Determination of the Degree of Labeling (DOL)
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorption wavelength of the fluorescent dye (Amax).
-
Calculate the protein concentration using the following formula:
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
where:
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration using the Beer-Lambert law:
Dye Concentration (M) = Amax / ε_dye
where:
-
ε_dye is the molar extinction coefficient of the dye at its Amax.
-
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Concentration (M) / Protein Concentration (M)
Mandatory Visualization
Caption: Chemical reaction pathway for this compound-mediated protein labeling.
Caption: Experimental workflow for protein labeling using the this compound protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. biotium.com [biotium.com]
- 4. peptide.com [peptide.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for TSTU-Mediated Intramolecular Cyclization of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intramolecular cyclization is a critical strategy in drug discovery and peptide science for enhancing the therapeutic properties of peptides. Cyclic peptides often exhibit increased metabolic stability, improved receptor affinity and selectivity, and better bioavailability compared to their linear counterparts. O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) is an efficient uronium-based coupling reagent widely employed for amide bond formation in peptide synthesis.[1][2] Its high reactivity, rapid reaction kinetics, and ability to minimize racemization make it a valuable tool for mediating the intramolecular cyclization of linear peptide precursors.[3]
These application notes provide a comprehensive overview and detailed protocols for performing this compound-mediated intramolecular cyclization of peptides in both solution and solid-phase formats.
Advantages of this compound in Peptide Cyclization
This compound offers several advantages that make it a preferred choice for intramolecular peptide cyclization:
-
High Efficiency and Rapid Kinetics: this compound rapidly activates the C-terminal carboxylic acid of a linear peptide to form a highly reactive N-succinimidyl (NHS) ester intermediate, which readily reacts with the N-terminal amine to form the amide bond.[1][2] This leads to high cyclization yields in shorter reaction times.
-
Low Racemization: A significant benefit of this compound is its ability to maintain the stereochemical integrity of the amino acid residues during activation and coupling, thus minimizing the formation of undesirable epimers.[3]
-
Compatibility: this compound is compatible with a wide range of peptide sequences and protecting groups commonly used in peptide synthesis.[4]
-
Cost-Effectiveness: Compared to other high-efficiency coupling reagents like HATU, this compound can be a more economical option without a significant compromise in performance.[3]
Mechanism of this compound-Mediated Amide Bond Formation
The fundamental mechanism of this compound involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.
Caption: Mechanism of this compound-mediated peptide cyclization.
Data Presentation: Performance of Coupling Reagents
While specific quantitative data for this compound-mediated intramolecular cyclization is not extensively documented in comparative studies, the following table summarizes the performance of various common coupling reagents in the synthesis of a difficult decapeptide. This data provides context for the relative efficiency of different reagent classes.
| Coupling Reagent | Purity (%) | Yield (%) | Racemization (%) |
| Uronium/Aminium Salts | |||
| HATU | 95 | 85 | <1 |
| HBTU | 92 | 80 | <2 |
| TBTU | 91 | 78 | <2 |
| Phosphonium Salts | |||
| PyBOP | 93 | 82 | <1.5 |
| Carbodiimides + Additives | |||
| DCC/HOBt | 85 | 70 | 3-5 |
Note: Data is generalized from typical peptide synthesis outcomes and may vary based on the specific peptide sequence and reaction conditions. This compound's performance is expected to be comparable to or slightly less potent than HATU under similar conditions, with the advantage of lower cost and potentially reduced side reactions.
Experimental Protocols
The following are generalized protocols for this compound-mediated head-to-tail intramolecular cyclization of peptides. Optimization for each specific peptide sequence is recommended.
Protocol 1: Solution-Phase Cyclization
Solution-phase cyclization is performed after the linear peptide has been cleaved from the solid support, with side-chain protecting groups intact.
Workflow for Solution-Phase Cyclization
Caption: Experimental workflow for solution-phase cyclization.
Methodology:
-
Synthesis and Cleavage of the Linear Peptide:
-
Synthesize the protected linear peptide on a resin suitable for cleavage with side-chain protecting groups intact (e.g., 2-chlorotrityl chloride resin).
-
Cleave the protected linear peptide from the resin using a mild cleavage cocktail (e.g., 1-5% TFA in DCM).
-
-
Cyclization Reaction:
-
Dissolve the protected linear peptide in a suitable solvent, typically DMF, at a high dilution (0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2-3 equivalents).
-
Add this compound (1.1-1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by HPLC-MS until the linear precursor is consumed.
-
Once the cyclization is complete, remove the solvent under vacuum.
-
-
Deprotection and Purification:
-
Remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: On-Resin Cyclization
On-resin cyclization is often preferred as it can minimize intermolecular side reactions due to the pseudo-dilution effect on the solid support.
Workflow for On-Resin Cyclization
Caption: Experimental workflow for on-resin cyclization.
Methodology:
-
Linear Peptide Synthesis:
-
Assemble the linear peptide on a suitable resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). The peptide should be anchored to the resin via a side chain of an appropriate amino acid (e.g., Asp, Glu) to allow for head-to-tail cyclization.
-
The C-terminal carboxyl group should be protected with a group that can be selectively removed on-resin (e.g., Allyl ester).
-
-
Selective Deprotection:
-
Selectively remove the N-terminal Fmoc protecting group (e.g., with 20% piperidine in DMF).
-
Selectively remove the C-terminal protecting group (e.g., Allyl group with Pd(PPh₃)₄).
-
-
This compound-Mediated Cyclization:
-
Thoroughly wash the resin-bound linear peptide with DMF.
-
Add a solution of this compound (1.5-3.0 equivalents relative to the peptide) and a base such as DIPEA or NMM (3-6 equivalents) in DMF to the resin.
-
Allow the reaction to proceed at room temperature for 2-24 hours.
-
-
Monitoring:
-
The progress of the cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS.
-
-
Cleavage, Deprotection, and Purification:
-
After completion of the cyclization, wash the resin thoroughly.
-
Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a suitable cleavage cocktail.
-
Purify the crude cyclic peptide by RP-HPLC.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Cyclization Yield | Incomplete activation or coupling. | Increase the amount of this compound and base. Increase reaction time. |
| Steric hindrance from peptide sequence. | Consider changing the cyclization site to a less hindered position. | |
| Oligomerization (Solution-Phase) | Concentration of linear peptide is too high. | Perform cyclization at higher dilution (e.g., <0.5 mM). |
| Racemization | Prolonged activation time or excessive base. | Reduce the amount of base and monitor the reaction closely to avoid extended reaction times. |
| Incomplete Deprotection | Inefficient cleavage cocktail or time. | Increase cleavage time or use a stronger cleavage cocktail. |
Conclusion
This compound is a robust and efficient reagent for the intramolecular cyclization of peptides. Its favorable characteristics, including rapid reaction rates and low epimerization, make it a valuable tool in the synthesis of cyclic peptides for various applications in research and drug development. The provided protocols offer a solid foundation for developing optimized cyclization strategies for specific peptide targets.
References
Application Notes and Protocols for TSTU in Aqueous Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) is a versatile and efficient coupling reagent widely employed in bioconjugation, peptide synthesis, and the modification of biomolecules.[1][2] Its high solubility and stability in aqueous solutions make it a superior choice over many other coupling reagents, particularly for reactions involving sensitive biomolecules that require aqueous environments.[1] this compound facilitates the formation of stable amide bonds by activating carboxyl groups to form highly reactive N-hydroxysuccinimidyl (NHS) esters, which then readily react with primary amines.[2][3] These application notes provide detailed protocols and technical information for the effective use of this compound in aqueous buffer solutions.
Chemical Properties and Stability
This compound is a white crystalline powder with good solubility in water and many organic solvents.[1] While generally stable, its reactivity in aqueous solutions is pH-dependent, with hydrolysis of the active NHS ester intermediate being a competing reaction, especially at higher pH values.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆BF₄N₃O₃ | [1] |
| Molecular Weight | 301.05 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water and organic solvents such as DMF, DMSO, and acetonitrile. | [1] |
Reaction Mechanism and Signaling Pathway
The primary application of this compound in aqueous buffers is the formation of a stable amide bond between a carboxyl group and a primary amine. The reaction proceeds through a two-step mechanism. First, this compound rapidly activates a carboxyl group to form a highly reactive O-succinimidyl ester intermediate. This activated ester then readily reacts with a primary amine, yielding a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.
Quantitative Data Summary
The efficiency of this compound-mediated couplings in aqueous solutions is influenced by several factors, including pH, temperature, and reaction time. While specific kinetic data for this compound hydrolysis in aqueous buffers is not extensively documented, the stability of the active NHS ester intermediate is known to decrease with increasing pH due to hydrolysis. Optimal yields are typically achieved by balancing the rate of amidation with the rate of hydrolysis.
Table 2: General Reaction Parameters for this compound in Aqueous Buffers
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 8.5 | A compromise between amine nucleophilicity and NHS ester stability. Higher pH increases the rate of both amidation and hydrolysis. |
| Temperature | 4 - 25 °C | Lower temperatures can be used to minimize hydrolysis and for sensitive biomolecules. |
| Reaction Time | 30 minutes - 4 hours | Dependent on the specific reactants and concentrations. |
| Molar Ratio (Carboxylic Acid:this compound:Amine) | 1 : 1.1-1.5 : 1.1-2.0 | An excess of this compound and the amine component is often used to drive the reaction to completion. |
Table 3: Comparative Yields of Common Coupling Reagents in Peptide Synthesis (in DMF)
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| DCC | HOBt | - | DCM/DMF | 60-120 | ~90 |
Note: This table provides a general comparison in an organic solvent and yields in aqueous solutions may vary.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling in an Aqueous/Organic Mixture
This protocol is suitable for the conjugation of small molecules.
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dioxane
-
Deionized water
Procedure:
-
Dissolve the carboxylic acid-containing molecule in a solvent mixture of DMF/dioxane/water (2:2:1 v/v/v).
-
Add 3 equivalents of DIPEA to the solution.
-
Add 1.3 equivalents of this compound and stir the mixture at room temperature to allow for the formation of the active ester.
-
Add 1.5 equivalents of the amine-containing molecule to the reaction mixture.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC).
-
Upon completion, remove the solvents under reduced pressure and purify the crude product using an appropriate method (e.g., chromatography).
Protocol 2: Labeling of Proteins with a Carboxyl-Containing Fluorescent Dye
This protocol provides a general guideline for labeling proteins, such as antibodies, with a fluorescent dye.
References
Application Notes and Protocols for Polymer-Supported TSTU Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of polymer-supported N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (P-TSTU). This solid-phase reagent facilitates the efficient synthesis of peptides and other bioconjugates, offering significant advantages in purification and reagent recycling.
Introduction to Polymer-Supported TSTU (P-TSTU)
Polymer-supported this compound is a solid-phase coupling reagent used primarily for the formation of amide bonds, most notably in peptide synthesis.[1][2] The this compound moiety is covalently attached to an insoluble polymer backbone, which allows for the activation of carboxylic acids to form N-succinimidyl (NHS) esters. The key advantage of this approach is the simplification of the purification process; excess reagent and by-products can be removed by simple filtration, eliminating the need for tedious chromatographic separation. This makes P-TSTU an ideal tool for combinatorial chemistry and high-throughput synthesis.
The reagent is typically prepared from polymeric N-hydroxysuccinimide (P-HOSu), which can be regenerated and reused after the coupling reaction, contributing to a more sustainable and cost-effective synthetic process.[1][3]
Characterization of P-TSTU
Before use, it is crucial to characterize the polymer-supported reagent to determine its loading capacity, which is the amount of active reagent per unit mass of the polymer (typically in mmol/g). This value is essential for calculating the correct stoichiometry for subsequent reactions.
Protocol for Determining Loading Capacity (Example using Spectrophotometry):
-
Reaction: A known mass of P-TSTU is reacted with an excess of a chromophoric amine (e.g., benzylamine) in a suitable solvent (e.g., acetonitrile).
-
Incubation: The reaction mixture is agitated at room temperature for a specified time to ensure complete reaction.
-
Filtration: The polymer is filtered off, and the filtrate containing the unreacted chromophoric amine is collected.
-
Quantification: The concentration of the unreacted amine in the filtrate is determined by UV-Vis spectrophotometry by measuring the absorbance at a specific wavelength and comparing it to a standard curve.
-
Calculation: The loading capacity is calculated by subtracting the amount of unreacted amine from the initial amount and dividing by the mass of the polymer.
Applications and Experimental Protocols
Peptide Synthesis
P-TSTU is a highly effective reagent for the coupling of N-protected amino acids in solid-phase peptide synthesis (SPPS). The polymer-supported nature of the reagent drives the reaction to completion and simplifies the removal of by-products.[4]
General Protocol for Dipeptide Synthesis:
-
Reaction Setup: In a reaction vessel, combine the N-protected amino acid (1 mmol) and the amino acid ester hydrochloride (1 mmol) in acetonitrile (15 mL).
-
Base Addition: Add pyridine (2 mmol, 160 µL) to the mixture.
-
P-TSTU Addition: Add P-TSTU (1.1 mmol) to the reaction mixture.
-
Reaction: Stir the heterogeneous mixture at 50°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, add hexane (10 mL) to precipitate the polymer.
-
Purification: Filter the mixture to recover the polymer support (P-HOSu). The filtrate contains the desired dipeptide. Wash the recovered polymer with 1M HCl (20 mL).[1] The peptide in the filtrate can be further purified if necessary.
Quantitative Data for Dipeptide Synthesis using P-TSTU:
| Entry | N-Protected Amino Acid | Amino Acid Ester | Product | Yield (%) |
| 1 | Cbz-Gly-OH | H-Gly-OMe·HCl | Cbz-Gly-Gly-OMe | 95 |
| 2 | Cbz-Ala-OH | H-Gly-OMe·HCl | Cbz-Ala-Gly-OMe | 92 |
| 3 | Boc-Phe-OH | H-Gly-OMe·HCl | Boc-Phe-Gly-OMe | 88 |
| 4 | Boc-Val-OH | H-Gly-OMe·HCl | Boc-Val-Gly-OMe | 75 |
| 5 | Boc-Val-OH | H-Val-OMe·HCl | Boc-Val-Val-OMe | 60 |
Table adapted from data presented in Chinchilla, R. et al., ARKIVOC, 2003.[1]
Bioconjugation: Labeling of Biomolecules
The ability of P-TSTU to form active NHS esters makes it a valuable tool for the bioconjugation of proteins, antibodies, and other biomolecules. The solid-phase nature of the reagent allows for the activation of a small molecule with a carboxyl group, followed by filtration to remove the polymer before adding the biomolecule. This prevents exposure of the biomolecule to potentially harsh coupling reagents.
General Protocol for Protein Labeling:
-
Activation of Labeling Molecule: Dissolve the labeling molecule containing a carboxylic acid (e.g., a fluorescent dye) in a suitable organic solvent (e.g., DMF). Add P-TSTU and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA).
-
Reaction: Stir the mixture at room temperature for 1-2 hours to form the polymer-bound NHS ester of the labeling molecule.
-
Removal of Polymer: Filter the reaction mixture to remove the polymer support. The filtrate now contains the activated labeling molecule.
-
Conjugation to Protein: Add the filtrate containing the activated label to a solution of the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction: Gently agitate the mixture at room temperature or 4°C for several hours to overnight.
-
Purification: Purify the labeled protein from the unreacted label using size-exclusion chromatography or dialysis.
Synthesis and Recycling of Polymer-Supported this compound
A key advantage of P-TSTU is the ability to recycle the polymer support. The synthesis starts from a commercially available polymer, which is functionalized to P-HOSu and then converted to P-TSTU. After the coupling reaction, the resulting P-HOSu can be recovered and reused.
Workflow for Synthesis and Recycling:
Protocol for Synthesis of P-HOSu from Poly(styrene-alt-maleic anhydride):
-
Suspend poly(styrene-alt-maleic anhydride) in a suitable solvent (e.g., DMF).
-
Add an aqueous solution of hydroxylamine hydrochloride, followed by a base (e.g., pyridine) to neutralize the HCl.
-
Stir the mixture at an elevated temperature (e.g., 60-80°C) for several hours.
-
Cool the mixture, filter the polymer, wash extensively with water and then an organic solvent (e.g., methanol), and dry under vacuum to obtain P-HOSu.[5]
Protocol for Synthesis of P-TSTU from P-HOSu:
-
Suspend the dry P-HOSu in a dry, aprotic solvent (e.g., acetonitrile).
-
Add tetramethylurea.
-
Slowly add a solution of oxalyl chloride or thionyl chloride in the same solvent at 0°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Filter the polymer and wash with dry solvent.
-
Suspend the resulting polymer in a solution of sodium tetrafluoroborate in a suitable solvent.
-
Stir for several hours, then filter, wash with solvent, and dry the P-TSTU under vacuum.
Protocol for Regeneration of P-HOSu:
-
After the peptide coupling or bioconjugation reaction, collect the polymer by filtration.
-
Wash the polymer sequentially with 1M HCl, water, and an organic solvent (e.g., methanol or acetone).[1]
-
Dry the polymer under vacuum. The regenerated P-HOSu can be characterized by IR spectroscopy and reused for the synthesis of P-TSTU.
Signaling Pathway Diagram (Hypothetical Application)
P-TSTU can be used to synthesize peptide-based inhibitors or probes for studying signaling pathways. For example, a peptide inhibitor of a kinase could be synthesized using P-TSTU and then used to probe the downstream effects of kinase inhibition.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Glycopeptides using TSTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycopeptides, molecules composed of a carbohydrate moiety linked to a peptide backbone, play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1] The synthesis of structurally well-defined glycopeptides is therefore of paramount importance for the development of novel therapeutics, vaccines, and diagnostics. One key challenge in glycopeptide synthesis is the efficient and stereoselective formation of the amide bond between the glycosylated amino acid or the glycan and the peptide chain.
This document provides detailed application notes and protocols for the use of O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) as a coupling reagent in the synthesis of glycopeptides. This compound is an efficient activating agent for carboxylic acids, converting them into N-hydroxysuccinimide (NHS) esters, which readily react with primary amines to form stable amide bonds.[2][3] Its utility extends to aqueous environments, making it a valuable tool for the conjugation of hydrophilic molecules like oligosaccharides and peptides.[1][4]
Chemical Reaction and Workflow
This compound facilitates the coupling of a carboxylic acid-containing molecule (e.g., a glycosylated amino acid, a peptide, or a carboxylated glycan) to an amine-containing molecule. The general mechanism involves the activation of the carboxyl group by this compound to form a highly reactive NHS ester, which is then susceptible to nucleophilic attack by the primary amine of the coupling partner.
The overall workflow for glycopeptide synthesis using this compound can be divided into solution-phase synthesis, typically for creating glycosylated amino acid building blocks or smaller glycopeptides, and the conjugation of a glycan or glycopeptide to a larger peptide or protein.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Glycopeptide Fragment
This protocol describes a general procedure for the coupling of a glycosylated amino acid to a peptide in a solution phase using this compound.
Materials:
-
Fmoc-protected glycosylated amino acid (e.g., Fmoc-Thr(Ac3GalNAc)-OH)
-
Peptide with a free N-terminus
-
This compound (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dioxane
-
Water
-
Diethyl ether (cold)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolution of Reactants: Dissolve the Fmoc-protected glycosylated amino acid (1.0 eq.) in a solvent mixture of DMF/dioxane/water (2:2:1 v/v/v).
-
Activation: To the solution from step 1, add DIPEA (3.0 eq.) followed by this compound (1.3 eq.). Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the NHS ester. The progress of the activation can be monitored by thin-layer chromatography (TLC).
-
Coupling: Add the peptide with a free N-terminus (1.5 eq.) to the reaction mixture. Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by HPLC.
-
Work-up: Once the reaction is complete, remove the solvents under reduced pressure.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the crude glycopeptide.
-
Purification: Collect the precipitate by centrifugation and wash with cold diethyl ether. Purify the crude glycopeptide by reversed-phase HPLC.
-
Characterization: Characterize the purified glycopeptide by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Conjugation of a Carboxylated Glycan to a Protein
This protocol outlines the conjugation of an oligosaccharide containing a carboxylic acid linker to a protein using this compound.
Materials:
-
Carboxylated oligosaccharide
-
Protein with accessible primary amine groups (e.g., Bovine Serum Albumin - BSA)
-
This compound
-
DIPEA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing or centrifugal filtration devices for purification
Procedure:
-
Activation of Glycan: Dissolve the carboxylated oligosaccharide (10-20 fold molar excess over the protein) in an aqueous buffer (e.g., 50 mM sodium borate buffer, pH 8.5) or a mixture of an organic solvent like DMF and water. Add DIPEA (3.0 eq. relative to the glycan) and this compound (1.3 eq. relative to the glycan). Allow the activation to proceed for 1-2 hours at room temperature.
-
Protein Solution: Prepare a solution of the protein in PBS (pH 7.4) at a concentration of 2-10 mg/mL.
-
Conjugation: Add the activated glycan solution to the protein solution. Gently mix and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted glycan and byproducts by dialysis against PBS or by using centrifugal filtration devices with an appropriate molecular weight cut-off.
-
Characterization: Characterize the glycopeptide conjugate using methods such as SDS-PAGE to observe the increase in molecular weight and MALDI-TOF mass spectrometry.
Data Presentation
While specific quantitative data for this compound in glycopeptide synthesis is not extensively published in a comparative format, the following table provides a general comparison of common coupling reagents used in peptide synthesis. The efficiency of these reagents can vary depending on the specific glycopeptide sequence and reaction conditions.
| Coupling Reagent | Relative Reactivity | Racemization Risk | Byproducts | Notes |
| This compound | High | Low[2] | Water-soluble | Effective in aqueous solutions, good for bioconjugation.[1] |
| HBTU/HATU | Very High | Low (especially with HATU) | Water-soluble | Widely used in solid-phase peptide synthesis.[5] |
| PyBOP | High | Low | Water-soluble | Generally good for sterically hindered couplings. |
| EDC/NHS | Moderate | Moderate | Water-soluble urea | A common and cost-effective choice for bioconjugation. |
Biological Context and Signaling Pathways
Synthesized glycopeptides are invaluable tools for studying the role of glycosylation in biological signaling. For instance, aberrant glycosylation of the Mucin 1 (MUC1) protein is a hallmark of many cancers and plays a role in tumor progression and metastasis.[6][7] Synthetic MUC1 glycopeptides can be used to investigate how specific glycan structures modulate signaling pathways such as the Wnt/β-catenin, PI3K/Akt, and MAPK pathways, which are often dysregulated in cancer.[1][8][9]
Conclusion
This compound is a versatile and efficient coupling reagent for the synthesis of glycopeptides, both in solution-phase and for bioconjugation. Its ability to function in aqueous media and its low propensity for racemization make it a valuable tool for researchers in glycobiology and drug development. The provided protocols offer a starting point for the synthesis and application of glycopeptides in studying their critical roles in various biological systems. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired products.
References
- 1. Altered glycosylation in cancer: A promising target for biomarkers and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosylation as a Main Regulator of Growth and Death Factor Receptors Signaling [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. peptide.com [peptide.com]
- 5. d-nb.info [d-nb.info]
- 6. The network map of mucin 1 mediated signaling in cancer progression and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glycosylation in cancer: mechanisms and clinical implications [en-cancer.fr]
- 9. Hallmarks of glycosylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of TSTU in PET Tracer Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) in the preparation of Positron Emission Tomography (PET) tracers. The focus is on the synthesis of the key prosthetic group, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), and its subsequent conjugation to peptides for PET imaging.
Introduction
This compound is a highly efficient coupling reagent employed in peptide chemistry to facilitate the formation of amide bonds. It achieves this by converting carboxylic acids into their corresponding N-hydroxysuccinimidyl (NHS) esters, which are reactive towards primary amines.[1] In the realm of PET tracer development, this compound plays a pivotal role in the "prosthetic group approach" for radiolabeling biomolecules, particularly peptides, with Fluorine-18 (¹⁸F).[2][3]
The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling procedures. Direct labeling of sensitive biomolecules like peptides is often challenging due to the harsh reaction conditions required.[4] Therefore, a common strategy involves the synthesis of a small, radiolabeled molecule—a prosthetic group—which can then be conjugated to the peptide under milder conditions.[2] One of the most widely used prosthetic groups for this purpose is [¹⁸F]SFB.[2][3] this compound is instrumental in the final step of [¹⁸F]SFB synthesis, where it activates 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA) to form the desired NHS ester.[2][3]
Application: Synthesis of [¹⁸F]SFB using this compound
The synthesis of [¹⁸F]SFB is a multi-step process that is often automated for efficiency and radiation safety. A common route involves a three-step, one-pot procedure:
-
¹⁸F-Fluorination: Nucleophilic substitution of a precursor molecule with [¹⁸F]fluoride to produce an ¹⁸F-labeled benzoate ester.
-
Hydrolysis: Saponification of the ester to yield 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA).
-
NHS Ester Formation: Activation of [¹⁸F]FBA with this compound to form [¹⁸F]SFB.
The resulting [¹⁸F]SFB is then purified, typically using solid-phase extraction (SPE) with a C18 cartridge, making it ready for conjugation to a peptide of interest.[2]
Quantitative Data for [¹⁸F]SFB Synthesis
The following table summarizes key quantitative data from various automated and manual synthesis protocols for [¹⁸F]SFB where this compound is utilized.
| Parameter | Reported Values | Citation |
| Precursor | (4-ethoxycarbonylphenyl) trimethylammonium triflate, ethyl 4-(trimethylammonium triflate)benzoate, tert-butyl (4-trimethyl-ammonium triflate)-benzoate | [2][3] |
| Hydrolysis Reagent | Tetramethylammonium hydroxide, Tetrapropylammonium hydroxide | [2] |
| Decay-Corrected Radiochemical Yield of [¹⁸F]SFB | 25-35%, 34-38%, 42%, 44-53%, 75-85% | [3][5] |
| Synthesis Time | ~40 min, 54 min, 57 min, 58 min, 68 min, ~80 min | [5][6] |
| Radiochemical Purity | >90%, 93-96%, 95.8-98.2%, >95% | [2] |
| Specific Activity | >40 GBq/µmol, 96-155 GBq/µmol, 140 ± 40 TBq/mmol | [2][5][7] |
Experimental Protocols
Protocol 1: Automated Synthesis of [¹⁸F]SFB
This protocol is a generalized procedure based on published automated synthesis methods using a synthesizer module (e.g., IBA Synthera, GE FASTlab™, TRACERlab FXFN).[1][2][5]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃) solution
-
Precursor: e.g., (4-ethoxycarbonylphenyl) trimethylammonium triflate in acetonitrile
-
Hydrolysis solution: e.g., 1 M Tetramethylammonium hydroxide (TMAH) in water
-
Activating agent: this compound in acetonitrile
-
Solvents: Acetonitrile (anhydrous), Water for Injection
-
Purification: C18 Sep-Pak cartridge
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
-
¹⁸F-Fluorination:
-
Add the precursor solution to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture (e.g., 90-120°C) for a specified time (e.g., 5-10 minutes) to produce the ¹⁸F-labeled benzoate ester.
-
-
Hydrolysis:
-
Add the hydrolysis solution (e.g., TMAH) to the reaction vessel.
-
Heat the mixture (e.g., 100-120°C) for a specified time (e.g., 5-10 minutes) to hydrolyze the ester and form the 4-[¹⁸F]fluorobenzoate salt.
-
Evaporate the solvent to dryness.
-
-
Activation with this compound:
-
Add the this compound solution in acetonitrile to the dried 4-[¹⁸F]fluorobenzoate salt.
-
Heat the reaction mixture (e.g., 90°C) for a specified time (e.g., 5-10 minutes) to form [¹⁸F]SFB.
-
-
Purification:
-
Dilute the reaction mixture with water.
-
Load the diluted solution onto a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the purified [¹⁸F]SFB from the cartridge with acetonitrile.
-
Protocol 2: Conjugation of [¹⁸F]SFB to a Peptide
This protocol provides a general method for the conjugation of the purified [¹⁸F]SFB to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).
Materials:
-
Purified [¹⁸F]SFB in acetonitrile
-
Peptide of interest
-
Reaction Buffer: e.g., 0.1 M Sodium phosphate buffer or borate buffer (pH 8.4-8.5)
-
Solvent: Dimethylformamide (DMF) or other suitable organic co-solvent
-
Purification: HPLC or solid-phase extraction (e.g., C18 cartridge)
Procedure:
-
Preparation of Peptide Solution:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., ethanolamine) or by acidification.
-
-
Purification of the ¹⁸F-labeled Peptide:
-
Purify the ¹⁸F-labeled peptide from unreacted [¹⁸F]SFB and other impurities using either reversed-phase HPLC or a C18 solid-phase extraction cartridge.
-
Quantitative Data for Peptide Conjugation with [¹⁸F]SFB
| Parameter | Reported Values | Citation |
| Peptide Type | RGD peptides, Glutathione, Mucin1, Cell-penetrating peptides | [5][7][9] |
| Reaction pH | 4.9, 8.4, ~8.5 | [8][10] |
| Reaction Temperature | Room Temperature, 47.5°C | [10] |
| Reaction Time | 12.5 min, 20 min, 30 min | [7][10] |
| Radiochemical Yield (Conjugation Step) | 10-20%, up to 42%, >70% | [9] |
| Overall Decay-Corrected Yield of Labeled Peptide | 5-16% (on-resin), 13 ± 3%, 30-46% (in-solution) | [2][5] |
| Radiochemical Purity | >90%, >95%, >97%, >98% | [4][5][9][11] |
Visualizations
Workflow for Automated [¹⁸F]SFB Synthesis
Caption: Automated synthesis workflow for [¹⁸F]SFB production.
Workflow for Peptide Conjugation with [¹⁸F]SFB
Caption: General workflow for labeling peptides with [¹⁸F]SFB.
Chemical Reaction Pathway
Caption: this compound-mediated activation and peptide conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fully automated preparation and conjugation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) with RGD peptide using a GE FASTlab™ synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the Efficacy of N -Succinimidyl 4-[ 18 F]fluorobenzoate ([ 18 F]SFB) as a Synthon for Labeling Peptides, Illustrated by the Reaction with Glutathione - Orlovskaya - Radiochemistry [ruspoj.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Site-selective radiolabeling of peptides by <sup>18</sup>F-fluorobenzoylation with [<sup>18</sup>F]SFB in solution and on solid phase: a comparative study - ProQuest [proquest.com]
Troubleshooting & Optimization
How to minimize racemization in TSTU coupling reactions
Welcome to the technical support center for TSTU coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization and troubleshooting common issues encountered during peptide synthesis using O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (this compound).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in peptide coupling?
A1: this compound is a uronium salt-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine, a critical step in peptide synthesis. Its mechanism involves the rapid activation of a carboxylic acid to form a highly reactive N-succinimidyl (OSu) active ester. This active ester then readily reacts with a primary amine to form a stable amide bond, with tetramethylurea and N-hydroxysuccinimide as byproducts.[1][2][3][4][5] this compound is known for its efficiency, even in aqueous environments.[1][2][3][4][5]
Q2: What is racemization and why is it a concern in peptide synthesis?
A2: Racemization is the conversion of a chiral amino acid from one enantiomeric form (typically the naturally occurring L-form) to a mixture of both L- and D-forms during the coupling reaction.[6] This loss of stereochemical integrity is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The incorporation of even a small amount of the incorrect D-amino acid can lead to a drastic reduction or complete loss of the peptide's therapeutic efficacy.
Q3: What is the primary cause of racemization in this compound coupling reactions?
A3: The most common mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[6][7] After the carboxylic acid is activated by this compound, it can cyclize to form this planar intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base present in the reaction mixture. This deprotonation results in a loss of stereochemical information. Subsequent attack by the amine can occur from either face of the planar intermediate, leading to both the desired L-peptide and the undesired D-diastereomer.[6] A less common pathway is direct enolization, where a base directly abstracts the alpha-proton of the activated amino acid.[6]
Q4: Which amino acids are most susceptible to racemization?
A4: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[6][8][9][10] N-methylated amino acids also present a significant challenge in maintaining stereochemical purity during coupling.[2][11]
Troubleshooting Guide: Minimizing Racemization
This guide provides a systematic approach to troubleshooting and minimizing racemization in your this compound coupling reactions.
Issue: High levels of racemization detected in the final peptide product.
Step 1: Review Your Choice of Base
The base used in the coupling reaction is a critical factor influencing the extent of racemization. Stronger and less sterically hindered bases can accelerate the abstraction of the alpha-proton, leading to increased epimerization.
-
Recommendation: If you are using a strong, non-hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) and observing significant racemization, consider switching to a weaker and/or more sterically hindered base.[6][9][12][13] N-methylmorpholine (NMM) is a weaker base than DIEA, and 2,4,6-collidine (TMP) offers greater steric hindrance, both of which can help to reduce the rate of racemization.[6][9][12][13]
Step 2: Optimize Reaction Temperature
Higher reaction temperatures increase the rate of most chemical reactions, including the side reactions that lead to racemization.
-
Recommendation: If you are performing your coupling reactions at elevated temperatures, try reducing the temperature. For particularly sensitive amino acids, conducting the coupling at 0 °C can significantly suppress racemization.[9][10][14]
Step 3: Incorporate Racemization-Suppressing Additives
While this compound forms an active ester, the addition of other nucleophiles can compete with oxazolone formation and reduce racemization.
-
Recommendation: For standard couplings, especially with sensitive amino acids, the use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can be beneficial.[6][8][12][13] These additives can form their own active esters which may be less prone to racemization. For the challenging coupling of N-methyl amino acids, a specific additive system has been developed for this compound.[2][11]
Step 4: Control Pre-activation Time
Prolonged exposure of the activated amino acid to the basic reaction conditions before the amine is introduced can increase the opportunity for racemization.
-
Recommendation: Minimize the pre-activation time of the carboxylic acid with this compound and the base before adding the amine component. In some cases, an in situ activation approach, where all components are mixed together without a pre-activation step, may be beneficial.[15]
Logical Workflow for Troubleshooting Racemization
Caption: A step-by-step workflow for troubleshooting and minimizing racemization in this compound coupling reactions.
Data on Racemization in Peptide Coupling
Direct quantitative comparisons of racemization levels for this compound against other common coupling reagents are not extensively documented in the literature under a single set of conditions. However, data from various studies can provide insights into the relative performance of different strategies.
Table 1: Effect of Additives on Racemization with Carbodiimide Reagents
| Additive | Coupling Reagent | % D/L Isomer |
| HOBt | DIC | 14.8% |
| HOAt | DIC | 5.9% |
| OxymaPure | DIC | 7.7% |
| Oxyma-B | DIC | 5.1% |
| Data from the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[12] |
Table 2: Racemization of Cysteine Derivatives with DIPCDI/Oxyma Pure
| Cysteine Derivative | % Racemization |
| Fmoc-Cys(Trt)-OH | 3.3% |
| Fmoc-Cys(Thp)-OH | 0.74% |
| Data highlights the impact of the side-chain protecting group on racemization. |
Experimental Protocols
Protocol 1: General Low-Racemization this compound Coupling
This protocol is a general guideline for minimizing racemization with this compound for standard amino acid couplings.
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using standard conditions (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection reagent.
-
Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (3 equivalents) in DMF. Add a racemization-suppressing additive such as OxymaPure (3 equivalents).
-
Coupling: Add the this compound reagent (3 equivalents) to the amino acid solution, followed immediately by a hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (6 equivalents).
-
Reaction: Immediately add the activation mixture to the resin. Allow the reaction to proceed for 1-2 hours at room temperature, or at 0°C for highly sensitive amino acids.
-
Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Racemization-Free Coupling of N-Methyl Amino Acids using this compound/HOSu/CuCl₂
This protocol is specifically designed to eliminate racemization when coupling challenging N-methylated amino acids.[9][11][12]
-
Reagent Preparation: Prepare stock solutions of the N-protected N-methyl amino acid, the amine component, N-hydroxysuccinimide (HOSu), and copper(II) chloride (CuCl₂) in DMF.
-
Reaction Mixture: In the reaction vessel, combine the N-protected N-methyl amino acid (1 equivalent), the amine component (1 equivalent), HOSu (1 equivalent), and CuCl₂ (1 equivalent) in DMF.
-
Initiation: Add this compound (1.1 to 1.3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., HPLC).
-
Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification steps.
Experimental Workflow for a this compound Coupling Reaction
Caption: A generalized workflow for a solid-phase peptide synthesis (SPPS) cycle employing a this compound coupling step.
Signaling Pathways and Mechanisms
Mechanism of Racemization via Oxazolone Formation
Caption: The primary mechanism of racemization in peptide coupling involves the formation of a planar oxazolone intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Collection - Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. mesalabs.com [mesalabs.com]
- 6. Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 7. digital.csic.es [digital.csic.es]
- 8. benchchem.com [benchchem.com]
- 9. scite.ai [scite.ai]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
Troubleshooting low yield in TSTU-mediated amidations
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in TSTU-mediated amidation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages as a coupling reagent?
A1: this compound (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate) is a uronium-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine. Its main advantages include:
-
High Efficiency: this compound is known for its rapid reaction kinetics and the ability to produce high yields of the desired amide product.[1]
-
Low Racemization: It is particularly valued for its ability to minimize racemization, which is crucial for maintaining the stereochemical integrity of chiral molecules like amino acids.[1]
-
Versatility: this compound can be used in both organic and mixed aqueous/organic solvent systems, making it suitable for a wide range of substrates, including hydrophilic molecules.[2][3]
-
Formation of Active Esters: It efficiently activates carboxylic acids to form N-succinimidyl (NHS) active esters, which are highly reactive towards amines.[1][4]
Q2: What is the general mechanism of a this compound-mediated amidation reaction?
A2: The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: In the presence of a base, the carboxylic acid reacts with this compound to form a highly reactive N-succinimidyl active ester intermediate.
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This results in the formation of the desired amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Q3: What are some common causes of low yield in this compound-mediated amidation reactions?
A3: Low yields can stem from a variety of factors, including:
-
Suboptimal Stoichiometry: Incorrect ratios of the carboxylic acid, amine, this compound, and base can lead to incomplete reactions or the formation of side products.
-
Presence of Moisture: this compound and the activated ester intermediate are sensitive to moisture, which can lead to hydrolysis and reduce the yield.
-
Inappropriate Base: The choice and amount of base are critical. An unsuitable base can lead to side reactions or incomplete deprotonation of the carboxylic acid.
-
Steric Hindrance: Sterically hindered carboxylic acids or amines can react more slowly, leading to lower yields.
-
Side Reactions: The formation of byproducts, such as guanidinylation of the amine, can consume starting materials and reduce the yield of the desired product.
Troubleshooting Guide
Problem 1: Low or no formation of the desired amide product.
| Potential Cause | Troubleshooting Action |
| Incorrect Stoichiometry | Ensure the correct stoichiometry is being used. A general starting point is a slight excess of this compound and the amine relative to the carboxylic acid. For example, for a reaction in an aqueous solvent mixture, you can use 1.3 equivalents of this compound and 1.5 equivalents of the amine.[2] |
| Presence of Moisture | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate Activation | Allow for a pre-activation step where the carboxylic acid, this compound, and base are stirred together for a short period (e.g., 15-30 minutes) before adding the amine. |
| Low Reactivity of Starting Materials | For sterically hindered or electron-deficient substrates, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Improper Base | Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). The amount of base is also crucial; for instance, in some aqueous protocols, 3 equivalents of DIPEA are recommended.[2] |
Problem 2: Presence of significant side products.
| Potential Cause | Troubleshooting Action |
| Guanidinylation of the Amine | This is a common side reaction with uronium-based coupling reagents, especially when this compound is used in excess.[5] To minimize this, use a stoichiometric amount or a slight excess of the carboxylic acid relative to this compound. Pre-activating the carboxylic acid before adding the amine can also reduce this side reaction. |
| Racemization | While this compound generally leads to low racemization, it can still occur.[1] To mitigate this, keep the reaction temperature low and the reaction time as short as possible. The addition of additives like N-hydroxysuccinimide (HOSu) and CuCl₂ has been reported to suppress racemization, particularly with N-methyl amino acids.[3][6] |
| Hydrolysis of Activated Ester | This occurs in the presence of water. Ensure all reagents and solvents are anhydrous. |
Experimental Protocols
Protocol 1: General this compound-Mediated Amidation in an Organic Solvent
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile).
-
Add a non-nucleophilic base, such as DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 1 to 12 hours.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: this compound-Mediated Amidation in an Aqueous Solvent Mixture [2]
-
Dissolve the carboxylic acid (1.0 eq.) in a 2:2:1 mixture of DMF/dioxane/water.
-
Add diisopropylethylamine (DIPEA) (3.0 eq.) and this compound (1.3 eq.).
-
Stir the mixture until the formation of the active ester is complete (monitor by TLC or LC-MS).
-
Add the amine (1.5 eq.).
-
Continue stirring until the reaction is complete.
-
Remove the solvents under reduced pressure to isolate the crude product.
-
Purify the product as needed.
Data Presentation
Table 1: Stoichiometry and Yield in this compound-Mediated Amidations
| Entry | Carboxylic Acid (eq.) | Amine (eq.) | This compound (eq.) | Base (eq.) | Solvent | Yield (%) | Reference |
| 1 | 1.0 | 1.5 | 1.3 | 3.0 (DIPEA) | DMF/dioxane/water (2:2:1) | Not specified, but implied to be effective | [2] |
| 2 | 1.0 | 1.2 | 1.1 | 2.0 (DIPEA) | Anhydrous DMF | Generally High | General Protocol |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound-mediated amidations.
Caption: Desired reaction pathway versus a common side reaction in this compound-mediated amidations.
References
Technical Support Center: TSTU Hydrolysis and Prevention
Welcome to the technical support center for O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the hydrolysis of this compound during their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate, is a coupling reagent widely used in organic synthesis. Its principal application is to activate carboxylic acids to form N-hydroxysuccinimide (NHS) esters, which are highly reactive intermediates for amide bond formation, particularly in peptide synthesis.[1][2]
Q2: What is this compound hydrolysis and why is it a concern?
A2: this compound hydrolysis is a chemical reaction where this compound reacts with water, leading to its degradation. This is a significant concern because the hydrolysis process consumes the active this compound reagent, reducing the efficiency of the desired coupling reaction and potentially leading to lower yields of the target product. Furthermore, the byproducts of hydrolysis can complicate the purification process. This compound is known to be stable under dry conditions but will degrade in the presence of moisture.[1]
Q3: What are the main factors that contribute to this compound hydrolysis?
A3: The primary factors influencing the rate of this compound hydrolysis are:
-
Presence of Water: As the reactant in hydrolysis, the amount of water in the reaction system is the most critical factor.
-
pH of the reaction medium: The stability of this compound is significantly affected by the pH of the solution.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent System: The type and polarity of the solvent used can influence the stability of this compound.
Q4: How can I detect if my this compound reagent has hydrolyzed?
A4: Visual inspection of the solid reagent for clumping or a change in appearance from a white crystalline solid can be an initial indicator of moisture contamination. During a reaction, suspected hydrolysis can be investigated by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound and its degradation products.
Troubleshooting Guide: Preventing this compound Hydrolysis
This guide provides systematic steps to minimize this compound hydrolysis during your experiments.
Issue: Low Yield of Coupled Product, Suspected this compound Hydrolysis
1. Reagent and Solvent Preparation:
-
Action: Ensure all reagents and solvents are anhydrous.
-
Protocol: Use freshly opened, anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves). Store this compound in a desiccator at the recommended temperature of 2-8°C and handle it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.[1]
2. Reaction Setup and Conditions:
-
Action: Optimize the reaction environment to exclude moisture.
-
Protocol: Assemble your reaction glassware (e.g., round-bottom flask, condenser) and flame-dry it under vacuum or an inert atmosphere before adding reagents. Maintain a positive pressure of an inert gas throughout the reaction.
3. pH Control:
-
Action: Carefully control the pH of the reaction mixture. The rate of hydrolysis of similar compounds is often pH-dependent.
-
Protocol: If your reaction requires the use of a base, such as in peptide couplings, add the base (e.g., diisopropylethylamine - DIPEA) judiciously. The addition of a base can influence the pH and potentially accelerate hydrolysis. It is recommended to perform small-scale trial reactions to determine the optimal amount of base that promotes the coupling reaction without significantly increasing hydrolysis.
4. Temperature Management:
-
Action: Conduct the reaction at the lowest effective temperature.
-
Protocol: While heating can increase the rate of the desired coupling reaction, it will also accelerate the rate of this compound hydrolysis. If you are experiencing issues with hydrolysis, consider running the reaction at a lower temperature for a longer period.
5. Monitoring the Reaction:
-
Action: Monitor the progress of the reaction to determine the optimal reaction time.
-
Protocol: Use analytical techniques like TLC, HPLC, or LC-MS to track the consumption of the starting materials and the formation of the product. This will help you to stop the reaction once it has reached completion, avoiding prolonged exposure of this compound to conditions that favor hydrolysis.
Quantitative Data Summary
| Temperature (°C) | pH | Estimated Half-life (t½) |
| 25 | 5.0 | Several hours |
| 25 | 7.0 | Tens of minutes |
| 25 | 9.0 | A few minutes |
| 40 | 7.0 | A few minutes |
| 4 | 7.0 | Over an hour |
Note: This table is for illustrative purposes to demonstrate the expected trends. Actual half-life values for this compound will depend on the specific reaction conditions.
Key Experimental Protocols
Protocol 1: General Procedure for this compound-mediated Amide Coupling with Minimal Hydrolysis
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen or argon. Allow the flask to cool to room temperature under the inert atmosphere.
-
Reagent Preparation: In the flame-dried flask, dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., acetonitrile or DMF).
-
Activation: Add this compound (1.1-1.2 equivalents) to the solution.
-
Base Addition: If required, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1-2 equivalents) dropwise to the reaction mixture.
-
Amine Addition: After a short activation period (typically 5-15 minutes), add the amine (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification procedures.
Protocol 2: Monitoring this compound Hydrolysis by HPLC
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a solution of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (1:1).
-
HPLC Analysis: Inject the quenched sample onto a C18 reverse-phase HPLC column.
-
Method: Use a gradient elution method with mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient might be 5-95% B over 15 minutes.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound and its potential byproducts absorb (e.g., around 214 nm and 254 nm).
-
Quantification: The peak area of this compound can be used to quantify its concentration over time, allowing for the determination of the rate of its consumption (which includes both the desired reaction and hydrolysis). The appearance of new, more polar peaks may indicate the formation of hydrolysis byproducts.
Visualizations
Caption: Workflow for Minimizing this compound Hydrolysis.
Caption: Competing Reactions: this compound Coupling vs. Hydrolysis.
References
Technical Support Center: Optimizing TSTU-Mediated Amide Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) to carboxylic acid in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended molar ratio of this compound to carboxylic acid for efficient amide bond formation?
A1: For most applications, a slight excess of this compound is recommended to ensure complete activation of the carboxylic acid. A commonly used starting point is a molar ratio of 1.3 equivalents of this compound to 1.0 equivalent of the carboxylic acid.[1][2] The optimal ratio may vary depending on the specific substrates and reaction conditions, so empirical optimization is often necessary.
Q2: What is the role of a base in this compound-mediated coupling reactions, and what is the recommended amount?
A2: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial for deprotonating the carboxylic acid, facilitating its reaction with this compound to form the active N-hydroxysuccinimide (NHS) ester. A typical protocol suggests using 3.0 equivalents of DIPEA relative to the carboxylic acid.[1][2]
Q3: How much of the amine nucleophile should be used in the reaction?
A3: An excess of the amine component is generally used to drive the reaction towards product formation. A standard protocol recommends using 1.5 equivalents of the amine relative to the carboxylic acid.[1][2]
Q4: Can this compound be used for couplings in aqueous media?
A4: Yes, this compound is a suitable coupling reagent for forming amide bonds in mixed aqueous/organic media.[3] This makes it particularly useful for coupling hydrophilic compounds.[1] However, for α-substituted carboxylic acids like amino acids, it is recommended to perform the activation step in a water-free solvent before adding the aqueous mixture.[1]
Troubleshooting Guide
Problem 1: Low or no yield of the desired amide product.
| Possible Cause | Troubleshooting Strategy |
| Suboptimal Molar Ratios | Systematically vary the this compound:carboxylic acid:amine:base molar ratios. Start with the recommended ratios and adjust as needed. |
| Inefficient Carboxylic Acid Activation | Ensure the carboxylic acid is fully dissolved before adding this compound and the base. Pre-activation (stirring the carboxylic acid, this compound, and base for a short period before adding the amine) may improve results. |
| Moisture Contamination | Use anhydrous solvents and reagents, especially during the activation step. Moisture can hydrolyze the this compound and the active ester intermediate. |
| Steric Hindrance | For sterically hindered carboxylic acids or amines, increasing the reaction temperature or extending the reaction time may be necessary.[4] Consider using a more potent coupling reagent if optimization fails.[4] |
| Reagent Degradation | Ensure the this compound and other reagents are of high quality and have not degraded. Store this compound in a cool, dry place. |
Problem 2: Presence of unreacted starting materials.
| Possible Cause | Troubleshooting Strategy |
| Insufficient Equivalents of a Reagent | Increase the equivalents of the limiting reagent (often the amine or this compound) to drive the reaction to completion. |
| Short Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time if necessary. |
Problem 3: Formation of side products.
| Possible Cause | Troubleshooting Strategy |
| Guanidinylation of the Amine | This can occur if an excess of the uronium reagent (this compound) is used, or if the activation of the carboxylic acid is slow.[5] Use the recommended molar ratio of this compound and consider pre-activation to minimize free this compound in the presence of the amine. |
| Racemization | For chiral carboxylic acids, especially amino acids, racemization can be a concern. The use of this compound is generally associated with low racemization.[6][7] If racemization is observed, additives like N-hydroxysuccinimide (NHS) and CuCl₂ can be employed to suppress it.[7] |
Quantitative Data Summary
The following table summarizes the recommended molar equivalents for a standard this compound-mediated coupling reaction in a mixed aqueous/organic solvent system.[1][2]
| Reagent | Molar Equivalents (relative to Carboxylic Acid) |
| Carboxylic Acid | 1.0 |
| This compound | 1.3 |
| Diisopropylethylamine (DIPEA) | 3.0 |
| Amine | 1.5 |
Experimental Protocols
Standard Protocol for this compound-Mediated Amide Coupling in a Mixed Aqueous/Organic Solvent [1][2]
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.) in a 2:2:1 mixture of DMF/dioxane/water.
-
Base Addition: Add diisopropylethylamine (DIPEA) (3.0 eq.) to the solution.
-
Activation: Add this compound (1.3 eq.) to the mixture and stir to allow for the formation of the OSu-ester. The activation time can be monitored by TLC or LC-MS.
-
Coupling: Add the amine (1.5 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvents under reduced pressure. The crude product can then be isolated and purified by standard methods (e.g., extraction, chromatography).
Visualizations
Caption: Troubleshooting workflow for low yield in this compound coupling.
References
TSTU Coupling Efficiency: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing amide bond formation using the coupling reagent O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU). The following resources address common issues related to the impact of base selection on coupling efficiency and offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in this compound-mediated coupling reactions?
A base is essential in this compound-mediated couplings for two primary reasons. First, it deprotonates the carboxylic acid, forming a carboxylate anion. This anion then reacts with this compound to generate the highly reactive N-succinimidyl active ester. Secondly, if the amine component is provided as a salt (e.g., hydrochloride or trifluoroacetate), the base is required to neutralize the salt and liberate the free amine, which is necessary for the subsequent nucleophilic attack on the active ester to form the amide bond.
Q2: How does the choice of base impact the efficiency and purity of my this compound coupling reaction?
The selection of a base can significantly influence reaction rates and the prevalence of side reactions, most notably racemization and guanidinylation.[1][2] The basicity and steric hindrance of the base are key factors to consider.[3]
-
Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are effective for sterically hindered amino acids or other challenging couplings where a faster reaction rate is desired.[3]
-
Weaker, less hindered bases such as N-Methylmorpholine (NMM) or collidine are often preferred when working with amino acids that are prone to racemization.[2] The milder basicity can help to minimize the epimerization of the activated amino acid.[2]
Q3: What are the common side reactions observed in this compound couplings and how can the choice of base help mitigate them?
The two most common side reactions are racemization and guanidinylation.
-
Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the activated amino acid.[1] It can be promoted by strong bases.[2] Using a weaker base like NMM can often reduce the extent of racemization.[2] For particularly sensitive N-methyl amino acids, a combination of this compound with N-hydroxysuccinimide and CuCl₂ has been shown to effectively suppress racemization.[4][5]
-
Guanidinylation: This side reaction can occur with uronium-based coupling reagents like this compound, where the reagent reacts with the free N-terminal amine of a peptide, leading to chain termination. While the choice of base can influence reaction kinetics, the primary strategies to avoid this are to use the coupling reagent in non-excessive amounts and to pre-activate the carboxylic acid with this compound before adding the amine component.[6]
Q4: Can I use this compound in aqueous conditions?
Yes, this compound is recognized as a useful coupling reagent for reactions in aqueous environments, which makes it suitable for coupling hydrophilic molecules like glycopeptides and for conjugating oligosaccharides to proteins.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Ensure the base is added in sufficient quantity (typically 2-3 equivalents) to deprotonate the carboxylic acid and neutralize any amine salts. For difficult couplings, consider switching to a stronger base like DIPEA. |
| Low nucleophilicity of the amine. | If the amine is sterically hindered or electronically deactivated, a longer reaction time or a slight increase in temperature may be necessary. Ensure the amine salt is fully neutralized. | |
| Presence of Racemized Product | The chosen base is too strong for the specific amino acid being coupled. | Switch to a weaker base such as N-Methylmorpholine (NMM) or sym-collidine to minimize racemization.[2] |
| Prolonged exposure of the activated ester to basic conditions. | Optimize the reaction time. Consider pre-activating the carboxylic acid for a shorter period before adding the amine. | |
| Observation of a +96 Da Mass Adduct | N-terminal guanidinylation side reaction. | Avoid using a large excess of this compound. Pre-activate the carboxylic acid with this compound before introducing the amine component to minimize the exposure of the free amine to the coupling reagent.[6] |
| Difficulty Coupling Sterically Hindered Amino Acids | Insufficient reactivity of the coupling system. | Utilize a stronger, more sterically hindered base like DIPEA to accelerate the reaction rate.[3] Consider increasing the reaction time and/or performing a double coupling. |
Data Summary: Qualitative Impact of Base Selection on this compound Coupling
| Base | Structure | pKa of Conjugate Acid | Steric Hindrance | Typical Use Case with this compound | Potential Drawbacks |
| DIPEA (Hünig's Base) | Sterically hindered | ~10.75 | High | General purpose, especially for sterically hindered couplings.[3] | May promote racemization in sensitive amino acids. |
| NMM | Less sterically hindered | ~7.38 | Low | Couplings where racemization is a concern.[2][3] | May result in slower reaction rates compared to DIPEA.[3] |
| sym-Collidine | Sterically hindered | ~7.43 | Moderate | When a weak base is needed to minimize racemization.[2] | Slower reaction rates. |
| Triethylamine (TEA) | Less sterically hindered | ~10.75 | Low | General purpose, though less common in modern peptide synthesis due to higher nucleophilicity. | Can lead to side reactions due to its lower steric hindrance and higher nucleophilicity compared to DIPEA. |
Experimental Protocols
General Protocol for this compound-Mediated Coupling in Organic Solvent
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and this compound (1.05 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile).
-
Base Addition: Add the appropriate base (e.g., DIPEA or NMM, 2.0-3.0 eq.) to the mixture.
-
Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 5-15 minutes. This step is particularly important to minimize guanidinylation.
-
Amine Addition: Add the amine component (1.0 eq.) to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 1-3 hours.
-
Work-up: Upon completion, the reaction mixture can be worked up by standard aqueous extraction procedures to remove the urea byproduct and excess reagents.
Protocol for this compound Coupling in Aqueous Solvent Mixtures
This protocol is adapted for reactions involving hydrophilic molecules.[7][8]
-
Dissolution: Dissolve the carboxylic acid in a 2:2:1 mixture of DMF/dioxane/water.[7][8]
-
Activation: Add 3 equivalents of DIPEA and 1.3 equivalents of this compound.[7][8] Allow the formation of the active ester to proceed.
-
Isolation: After the reaction is complete, remove the solvents under reduced pressure to isolate the crude product.[7][8]
Visualizations
Caption: General mechanism of this compound-mediated amide bond formation.
Caption: Troubleshooting workflow for this compound coupling reactions.
References
TSTU Reaction Monitoring Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring TSTU-mediated coupling reactions by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it facilitate amide bond formation?
A1: this compound (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) is a uronium salt-based coupling reagent used to activate carboxylic acids for amide bond formation.[1] It reacts with a carboxylic acid to form a highly reactive N-hydroxysuccinimide (NHS) activated ester. This activated intermediate then readily reacts with a primary or secondary amine to form a stable amide bond, making this compound an efficient reagent for peptide synthesis and other conjugation chemistries.[2][3]
Q2: My this compound reaction is not proceeding to completion. What are the common causes?
A2: Several factors can lead to incomplete this compound reactions:
-
Inadequate Reagent Stoichiometry: Ensure you are using a slight excess of this compound (typically 1.1-1.3 equivalents) and an appropriate amount of base (e.g., DIPEA) to neutralize the acid formed.[4]
-
Moisture: this compound and the activated ester intermediate can be sensitive to hydrolysis. Ensure all solvents and reagents are anhydrous.
-
Steric Hindrance: Highly hindered carboxylic acids or amines can react slowly.[1] In such cases, extending the reaction time or slightly increasing the temperature may be necessary.
-
Poor Solubility: All reactants must be fully dissolved for the reaction to proceed efficiently. If solubility is an issue, consider a different solvent system.[5]
Q3: I see an unexpected peak in my HPLC analysis with a mass increase of +96 Da on my product. What is it?
A3: A mass increase of +96 Da strongly suggests a guanidinylation side reaction.[5] This occurs when the amine starting material reacts directly with the this compound reagent instead of the activated ester. This caps the amine with a tetramethylguanidinium group, preventing the desired amide bond formation.[5] To minimize this, use a pre-activation step where the carboxylic acid is allowed to react with this compound before the amine is introduced.[5]
Q4: Can I use this compound in aqueous solutions?
A4: Yes, this compound is known to be effective for preparing activated esters and performing couplings in the presence of water, which is particularly useful for conjugating hydrophilic compounds or biomolecules.[3][4] However, for activating α-amino acids, it is often recommended to perform the activation in a water-free solvent first before adding the aqueous amine solution to avoid potential side reactions.[4]
HPLC Troubleshooting Guide
Monitoring a this compound reaction by HPLC allows for precise quantification of reactants and products. Below are common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Column degradation (loss of stationary phase).2. Contamination at the column inlet frit.3. Sample solvent is too strong or incompatible with the mobile phase.[6][7]4. Presence of secondary interactions (e.g., basic amines with free silanols). | 1. Replace the column.2. Reverse and flush the column (if permitted by the manufacturer) or replace the inlet frit.[6]3. Dissolve the sample in the mobile phase whenever possible.[7]4. Add a competing base (e.g., 0.1% triethylamine) or an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) to the mobile phase.[8] |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction or air bubbles in the system.[9][10] | 1. Ensure mobile phase components are accurately measured and well-mixed.[8]2. Use a column oven for stable temperature control.[6]3. Degas the mobile phase and purge the pump. Check for leaks.[6] |
| No Peaks Observed | 1. Detector lamp is off or malfunctioning.2. No sample was injected.3. The compound does not absorb at the set wavelength. | 1. Check the detector status and lamp.2. Verify the injection process and sample volume in the loop.[8]3. Check the UV spectrum of your compounds and select an appropriate wavelength where all components have some absorbance. |
| Large Starting Material Peak, Small Product Peak | 1. The reaction has not gone to completion (see FAQs).2. The activated ester is unstable and has degraded. | 1. Review reaction conditions (time, temperature, stoichiometry).2. Monitor the reaction at earlier time points to track the formation and consumption of the activated ester. |
| Extra, Unidentified Peaks | 1. Guanidinylation side product (+96 Da on amine).2. Hydrolysis of the activated ester back to the starting carboxylic acid.3. Impurities in starting materials or solvents. | 1. Use LC-MS to confirm the mass. Implement a pre-activation step.[5]2. Ensure anhydrous conditions.3. Run individual starting materials as standards to identify impurity peaks. |
TLC Troubleshooting Guide
TLC is a rapid, qualitative method for monitoring reaction progress.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are Streaking | 1. Sample is overloaded.[11][12]2. The sample is highly polar and interacting strongly with the silica.3. The sample was not fully dry before developing. | 1. Dilute the reaction aliquot before spotting.2. Add a small amount of acetic acid or triethylamine to the eluent to improve the spot shape of acidic or basic compounds, respectively.3. Ensure the spotting solvent evaporates completely before placing the plate in the chamber.[13] |
| No Spots Visible | 1. The sample concentration is too low.[11][12]2. The chosen visualization method is not suitable for the compounds.3. The compounds are volatile and evaporated from the plate.[12] | 1. Spot multiple times in the same location, allowing the solvent to dry between applications.[11]2. Try a different visualization technique (e.g., UV light, iodine, potassium permanganate, or PMA stain).[14][15]3. Minimize heating of the plate before visualization is complete. |
| Starting Material and Product have the Same Rf | 1. The polarity of the eluent is not optimal.2. The polarity of the two compounds is very similar. | 1. Adjust the solvent system. To lower the Rf (for spots too high), decrease the proportion of the polar solvent. To increase the Rf (for spots too low), increase it.[12]2. Try a different solvent system entirely (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). |
| Solvent Front is Uneven | 1. The TLC plate was touching the side of the developing chamber.2. The bottom of the plate is not level in the solvent. | 1. Ensure the plate is centered in the chamber and not touching the walls or filter paper.[11]2. Make sure the solvent at the bottom of the chamber is level. |
Experimental Protocols
Protocol 1: Monitoring this compound Reaction by Reversed-Phase HPLC
This is a general starting method. Optimization will be required based on the specific properties of the analytes.
-
Instrumentation: HPLC system with a UV detector, autosampler, and gradient pump.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-22 min: 95% to 5% B
-
22-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: At various time points (e.g., 0, 15 min, 1 hr, 4 hr), take a small aliquot (~5 µL) from the reaction mixture. Dilute it 100-fold with a 50:50 mixture of Mobile Phase A and B. Filter if necessary and inject.
-
Analysis: Monitor the decrease in the peak area of the starting carboxylic acid and the increase in the peak area of the amide product. The activated ester intermediate may also be visible, typically eluting later than the starting acid but earlier than the final product.
Protocol 2: Monitoring this compound Reaction by TLC
-
Plate: Silica gel 60 F254 TLC plate.
-
Eluent System Development: Start with a moderately polar solvent system like 50% Ethyl Acetate in Hexanes. Adjust the ratio to achieve good separation, aiming for an Rf of ~0.3-0.5 for one of the key components.[16]
-
Spotting:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
-
Mark three lanes on the origin: "SM" (Starting Material - Carboxylic Acid), "CO" (Co-spot), and "RXN" (Reaction Mixture).[16]
-
Spot a dilute solution of the carboxylic acid on the "SM" and "CO" lanes.
-
At each time point, take a small aliquot of the reaction mixture and spot it on the "RXN" and "CO" lanes (directly on top of the SM spot).[16]
-
-
Development: Place the spotted TLC plate in a chamber saturated with the chosen eluent. Ensure the solvent level is below the origin line.[11] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
View the plate under a UV lamp (254 nm) and circle any visible spots.[17] Aromatic and conjugated compounds will appear as dark spots.
-
If spots are not UV-active or for better visualization, use a chemical stain. Common options include:
-
Quantitative Data Summary
The following tables provide hypothetical data for a typical this compound reaction involving an aromatic carboxylic acid and a primary amine. Actual values will vary significantly based on the specific molecules and conditions used.
Table 1: Example HPLC Retention Data
| Compound | Expected Retention Time (min) | Comments |
| Carboxylic Acid | 8.5 | Polarity depends on the overall structure. |
| This compound Byproduct (Tetramethylurea) | 4.2 | Generally polar and elutes early. |
| NHS-Activated Ester | 10.2 | More hydrophobic than the starting acid. |
| Amide Product | 12.5 | Typically the least polar component. |
| Guanidinylated Amine | 7.0 | Often more polar than the final product due to the charged group. |
Table 2: Example TLC Rf Data (Eluent: 50% Ethyl Acetate / Hexanes)
| Compound | Expected Rf | Comments |
| Carboxylic Acid | 0.20 | Tends to be polar and may streak without modifiers. |
| Amine | 0.35 | Polarity is highly variable. |
| Amide Product | 0.60 | Usually significantly less polar than the starting materials. |
| Baseline | 0.00 | Highly polar components like salts will remain at the origin. |
Visualizations
Caption: Experimental workflow for setting up and monitoring a this compound coupling reaction.
Caption: Desired reaction pathway vs. the guanidinylation side reaction in this compound coupling.
References
- 1. Page loading... [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. lcms.cz [lcms.cz]
- 11. bitesizebio.com [bitesizebio.com]
- 12. silicycle.com [silicycle.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. silicycle.com [silicycle.com]
- 15. TLC stains [reachdevices.com]
- 16. How To [chem.rochester.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Stains for Developing TLC Plates [faculty.washington.edu]
Technical Support Center: TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) Stability in the Presence of Moisture
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of TSTU in the presence of moisture. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments involving this peptide coupling reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate, is a uronium salt-based coupling reagent.[1] It is widely used in organic synthesis, particularly in peptide chemistry, to facilitate the formation of amide bonds.[1] Its primary function is to convert carboxylic acids into N-hydroxysuccinimide (NHS) esters, which are highly reactive intermediates that readily couple with primary amines to form stable amide linkages.[1]
Q2: How stable is this compound, and what are the optimal storage conditions?
This compound is highly stable when stored under dry conditions.[1] However, it is sensitive to moisture and will hydrolyze, leading to a loss of reactivity.[1] To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry environment, typically at 2-8°C.[1] Storing under an inert gas atmosphere is also recommended to prevent degradation from both moisture and oxidation.[1]
Q3: What is the effect of moisture on this compound?
Moisture leads to the hydrolysis of this compound, degrading the reagent and reducing its effectiveness as a coupling agent.[1] This degradation can result in lower yields or complete failure of your coupling reaction. The hydrolysis by-products can also complicate the purification of the desired product.
Q4: How can I detect if my this compound has been compromised by moisture?
While there is no simple colorimetric test for this compound degradation, signs of compromised reagent include:
-
Reduced coupling efficiency: A noticeable decrease in the yield of your amide product compared to previous successful reactions.
-
Incomplete reactions: The presence of unreacted starting materials (carboxylic acid and amine) after the reaction is complete.
-
Formation of unexpected by-products: Difficulty in purifying the final compound due to the presence of hydrolysis-related impurities.
If you suspect your this compound has been exposed to moisture, it is best to use a fresh, unopened vial of the reagent.
Troubleshooting Guide: this compound-Mediated Coupling Reactions
This guide addresses common issues encountered during this compound-mediated coupling reactions, with a focus on problems arising from moisture contamination.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| This compound Degradation due to Moisture | 1. Use a fresh, unopened vial of this compound. 2. Handle this compound in a dry environment (e.g., glove box or under a stream of inert gas). 3. Ensure all solvents and reagents are anhydrous. | This compound is highly susceptible to hydrolysis.[1] Using fresh reagent and maintaining anhydrous conditions throughout the experiment is critical for successful coupling. |
| Steric Hindrance | 1. Increase the reaction time. 2. Gently heat the reaction mixture (monitor for side reactions). 3. Perform a "double coupling" by adding a second portion of fresh this compound and base after the initial coupling period. | Bulky amino acids or other sterically hindered substrates can slow down the reaction rate. Increasing time, temperature, or performing a second coupling can help drive the reaction to completion. |
| Incomplete Activation | 1. Ensure the correct stoichiometry of this compound and base is used. 2. Pre-activate the carboxylic acid with this compound and base for a short period before adding the amine. | Incomplete activation of the carboxylic acid will lead to low yields. Pre-activation can sometimes improve the efficiency of the coupling with the amine. |
Problem 2: Presence of Unreacted Starting Materials
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient this compound | 1. Increase the molar equivalents of this compound. 2. Check the purity of your this compound; if compromised, use a fresh batch. | If the this compound has partially degraded due to moisture, a higher excess may be required to achieve complete conversion. |
| Amine Salt Formation | 1. Ensure a suitable non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is used in sufficient quantity to neutralize any acid present and to deprotonate the amine if it is in a salt form. | The free amine is the nucleophile that attacks the activated carboxylic acid. If the amine is protonated, it is not reactive. |
| Peptide Aggregation (for peptide synthesis) | 1. Switch to a more polar solvent or a solvent mixture known to disrupt aggregation (e.g., DMF/DMSO). 2. Perform the coupling at an elevated temperature. | Aggregation of the growing peptide chain on a solid support can block reactive sites, preventing further coupling. |
Problem 3: Difficult Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis of this compound | 1. Maintain strictly anhydrous conditions during the reaction. 2. Use fresh, high-purity this compound. | The by-products of this compound hydrolysis can have similar polarities to the desired product, making chromatographic separation challenging. |
| Side Reactions | 1. Lower the reaction temperature. 2. Reduce the amount of base used. 3. Minimize the time the activated carboxylic acid is present before the amine is added. | Side reactions can be promoted by excessive heat or base. Careful control of reaction conditions is crucial for a clean reaction profile. |
Data Presentation
Table 1: Illustrative Impact of Moisture on this compound-Mediated Coupling Yield
The following data is illustrative and intended to demonstrate the potential impact of moisture. Actual results may vary depending on the specific substrates and reaction conditions.
| % Relative Humidity during this compound Handling | Time Exposed (minutes) | Illustrative Yield of Model Amide Product (%) |
| < 10% (Glove Box) | 5 | 95% |
| 30% (Lab Bench) | 5 | 70% |
| 50% (Lab Bench) | 5 | 45% |
| 30% (Lab Bench) | 15 | 55% |
Experimental Protocols
Protocol 1: General Procedure for this compound-Mediated Amide Coupling
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, CH3CN).
-
Activation: Add this compound (1.1 - 1.5 eq.) to the solution, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0 - 3.0 eq.).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Coupling: Add the amine (1.0 - 1.2 eq.) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Illustrative Experiment to Assess this compound Stability to Moisture
This protocol provides a framework for qualitatively assessing the impact of moisture on this compound performance.
-
Reagent Preparation:
-
Prepare three vials of this compound.
-
Vial A: Kept sealed and under inert gas.
-
Vial B: Opened on the lab bench for 15 minutes.
-
Vial C: Placed in a humidity chamber at 50% relative humidity for 15 minutes.
-
-
Model Coupling Reaction:
-
Set up three identical model coupling reactions using a standard carboxylic acid and amine (e.g., Boc-glycine and benzylamine).
-
For each reaction, use this compound from one of the prepared vials (A, B, and C).
-
Follow the general coupling procedure outlined in Protocol 1.
-
-
Analysis:
-
After a set reaction time (e.g., 2 hours), quench all reactions.
-
Analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the relative conversion to the desired amide product.
-
-
Comparison:
-
Compare the product yields from the reactions using this compound from Vials A, B, and C. A lower yield in reactions with this compound from Vials B and C would indicate degradation due to moisture exposure.
-
Visualizations
Caption: The degradation pathway of this compound in the presence of moisture.
Caption: A troubleshooting workflow for low-yield this compound coupling reactions.
References
Validation & Comparative
A Head-to-Head Comparison: TSTU vs. HATU for Optimal Peptide Coupling
In the landscape of peptide synthesis, the choice of coupling reagent is a critical decision that directly influences reaction efficiency, yield, and the stereochemical integrity of the final peptide product. For researchers, scientists, and professionals in drug development, selecting the optimal reagent is paramount for success. This guide provides a detailed, objective comparison of two widely used uronium-based coupling reagents: TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols to assist in making an informed choice for your specific synthetic needs.
At a Glance: Key Performance Indicators
While both this compound and HATU are highly effective coupling reagents, they exhibit distinct characteristics that may favor one over the other depending on the specific application. HATU is often lauded for its high reactivity and speed, particularly in challenging syntheses. This compound is recognized for its efficiency in forming active esters and its utility in aqueous conditions, with a strong performance in minimizing racemization.
Disclaimer: Direct head-to-head quantitative comparative studies between this compound and HATU under identical experimental conditions are limited in the reviewed literature. The data presented below is compiled from various sources and should be interpreted with this consideration.
Data Presentation: A Comparative Overview
The following tables summarize the performance of this compound and HATU based on available data, focusing on crude peptide purity and racemization.
Table 1: Comparison of Crude Peptide Purity
| Coupling Reagent | Model Peptide | Crude Purity (%) | Noteworthy Observations |
| HATU | Acyl Carrier Protein (65-74) | High | Consistently demonstrates high purity, with fewer deletion products observed in the synthesis of "difficult" sequences. |
| G-LHRH | ~90% | Achieves high purity in the synthesis of relatively straightforward peptide sequences. | |
| This compound | Various Peptides | High (Qualitative) | Generally reported to provide high yields and purity.[1] Particularly effective for glycopeptides and conjugating oligosaccharides to proteins.[2] |
Table 2: Comparison of Racemization/Epimerization
| Coupling Reagent | Condition | Racemization/Epimerization |
| HATU | General Use | Low risk of epimerization. |
| Comparison with TDBTU | In a specific study, TDBTU was shown to produce significantly less epimerization than HATU.[2] | |
| This compound | General Use | Effectively inhibits racemization when coupling protected α-amino acids.[1] |
| With N-methyl amino acids | A combination of this compound, HOSu, and CuCl2 has been reported to completely eliminate racemization of C-terminal N-methyl amino acids.[1] |
Delving Deeper: Mechanism of Action
The differing efficiencies of this compound and HATU can be attributed to their distinct mechanisms of activating the carboxylic acid group for amide bond formation.
This compound (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate)
This compound functions by reacting with a carboxylic acid to form a highly reactive N-succinimidyl (OSu) active ester. This active ester is then susceptible to nucleophilic attack by the free amine of the incoming amino acid, leading to the formation of the peptide bond. This mechanism is particularly advantageous for its reliability and the stability of the active ester intermediate.
Mechanism of this compound-mediated peptide bond formation.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester. The presence of the 7-azabenzotriazole (HOAt) moiety in HATU leads to a more reactive active ester compared to those formed by reagents like HBTU. The nitrogen atom at the 7-position of the azabenzotriazole ring is believed to provide neighboring group participation, further accelerating the aminolysis step.
Mechanism of HATU-mediated peptide bond formation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible and high-quality results in peptide synthesis. Below are general protocols for solid-phase peptide synthesis (SPPS) using this compound and HATU.
General Workflow for a Single Coupling Cycle in SPPS
General workflow for a single coupling cycle in SPPS.
Protocol for this compound Coupling in SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) in DMF.
-
Add this compound (2-5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (4-10 equivalents).
-
Allow the activation mixture to stand for a few minutes.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 30 minutes to 2 hours, monitoring for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
Protocol for HATU Coupling in SPPS
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin using a 20% piperidine solution in DMF.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.
-
Amino Acid Pre-activation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents) in DMF.
-
Add HATU (1.9-4.5 equivalents) and DIPEA or collidine (4-10 equivalents).
-
Allow this activation mixture to stand for a few minutes.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30 minutes to 4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
Conclusion: Making the Right Choice for Your Synthesis
The selection between this compound and HATU is a nuanced decision that depends on the specific requirements of the peptide being synthesized, the scale of the reaction, and cost considerations.
-
HATU is a powerful and rapid coupling reagent, making it an excellent choice for the synthesis of complex and "difficult" peptides, including those containing sterically hindered amino acids. Its high reactivity can lead to faster reaction times and higher purity of the crude product, which can be advantageous in demanding synthetic projects.
-
This compound offers a robust and efficient alternative, particularly noted for its ability to minimize racemization. Its effectiveness in aqueous-organic solvent mixtures makes it a valuable tool for coupling hydrophilic molecules, such as glycopeptides.[2] Furthermore, for specific challenges like the coupling of N-methylated amino acids, this compound, in combination with additives, provides a superior solution for maintaining stereochemical integrity.[1]
For routine peptide synthesis, both reagents are highly effective. However, for challenging sequences where speed and the highest possible yield are paramount, HATU is often favored. When minimizing racemization is the primary concern, or when working with specific classes of molecules like glycopeptides, this compound presents a compelling and reliable option. It is always recommended to perform small-scale pilot experiments to determine the optimal coupling reagent and conditions for any new and challenging peptide synthesis.
References
TSTU vs. HBTU: A Comparative Guide to Selecting Your Peptide Coupling Reagent
In the intricate world of peptide synthesis and amide bond formation, the choice of coupling reagent is a critical decision that directly impacts reaction efficiency, product purity, and stereochemical integrity. Among the vast arsenal of available reagents, O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are two prominent uronium/aminium salts. This guide provides a detailed, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.
Mechanism of Action: A Tale of Two Active Esters
At their core, both this compound and HBTU function by activating a carboxylic acid group, making it susceptible to nucleophilic attack by an amine to form an amide bond. However, they achieve this through the formation of different reactive intermediates.
This compound: This reagent facilitates the clean and efficient in-situ formation of N-succinimidyl (OSu) active esters.[1][2] These activated species are highly reactive towards primary amines, leading to rapid amide bond formation.[1] The mechanism is straightforward, involving the activation of the carboxyl group which then reacts with the N-hydroxysuccinimide moiety.
HBTU: Classified as an aminium/guanidinium salt, HBTU activates carboxylic acids by forming a stabilized O-benzotriazolyl (OBt) active ester.[3][4] This intermediate is then attacked by the amine to yield the desired peptide bond, releasing 1-hydroxybenzotriazole (HOBt) as a byproduct.[3] HBTU is renowned for its mild activation properties and high efficiency, particularly in both solid-phase and solution-phase peptide synthesis.[3][5]
Performance Comparison: this compound vs. HBTU
The choice between this compound and HBTU often depends on the specific requirements of the synthesis, such as the complexity of the peptide, solvent system, and cost considerations. The following table summarizes their key performance characteristics.
| Parameter | This compound (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Key Considerations |
| Reagent Class | Uronium Salt[6] | Aminium / Guanidinium Salt[4][7][8][9] | Uronium salts are generally considered highly reactive.[4] |
| Activated Intermediate | N-Succinimidyl (OSu) Ester[2][10] | O-Benzotriazolyl (OBt) Ester[3][4] | OSu esters can sometimes be isolated; OBt esters are formed in-situ. |
| Coupling Efficiency | High, with rapid reaction kinetics.[10] Effective even with steric hindrance.[6] | Very high, a well-established workhorse for standard and difficult couplings.[4][11] | Both are highly efficient. HBTU is often preferred for long or complex peptide synthesis.[11] |
| Racemization Suppression | Excellent. Effectively inhibits racemization.[1][10] | Excellent, especially with the addition of HOBt.[8][9][11] | Both reagents are known for low racemization rates, preserving stereochemical integrity.[5][10] |
| Reaction Conditions | Mild conditions.[6] Notably effective in aqueous/organic solvent mixtures.[7][8][10][12][13] | Mild conditions.[11] Can be used alone and has good stability and solubility in various organic solvents (e.g., DMF).[11] | This compound's utility in aqueous media is a significant advantage for coupling hydrophilic or biological molecules.[7][14] |
| By-products | N-hydroxysuccinimide (HOSu) and Tetramethylurea. | 1-hydroxybenzotriazole (HOBt) and Tetramethylurea. | By-products from both are generally soluble in standard organic solvents and water, facilitating purification.[15] |
| Side Reactions | Low incidence of side reactions.[6] | Can react with unprotected N-termini if used in excess, causing chain termination.[7][8][9] | Stoichiometry control is more critical for HBTU to avoid capping the growing peptide chain. |
| Cost-Effectiveness | Often cited as a more cost-effective alternative for large-scale applications.[10] | Generally more expensive than this compound.[11] | For large-scale or process chemistry, the cost of this compound can be a deciding factor.[10] |
| Safety | Standard handling for chemical reagents required. | Based on HOBt, which is potentially explosive and requires careful handling.[4][15] | The HOBt component in HBTU's structure is a notable safety consideration. |
Experimental Protocols
Detailed and reliable protocols are essential for reproducible results. Below are standard methodologies for using this compound and HBTU.
Protocol 1: HBTU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a typical coupling cycle on a resin support, such as Rink Amide resin.[16]
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin) for at least 30 minutes with gentle agitation.[16]
-
Fmoc-Deprotection: Treat the swollen resin with a 20% (v/v) solution of piperidine in DMF for 20-30 minutes to remove the N-terminal Fmoc protecting group.[16] Drain the solution and wash the resin thoroughly with DMF.
-
Amino Acid Activation & Coupling:
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature. The reaction is typically complete in 10-60 minutes.[8]
-
Monitoring & Washing: Monitor the reaction completion using a qualitative method like the Kaiser test.[8][12] Once complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: this compound-Mediated Coupling in an Aqueous Solvent Mixture
This protocol is particularly useful for coupling water-soluble substrates.[8][12][13]
-
Substrate Dissolution: Dissolve the carboxylic acid component in a 2:2:1 mixture of DMF/dioxane/water.[8][12][13]
-
Activation: Add 3 equivalents of a tertiary base (e.g., DIPEA) followed by 1.3 equivalents of this compound.[8][12][13] Stir the mixture to allow for the complete formation of the OSu-ester.
-
Coupling: Add 1.5 equivalents of the amine component to the reaction mixture.[8][12][13]
-
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), remove the solvents under reduced pressure to isolate the crude product.[8][12][13] Further purification can be performed as required.
Decision Guide: Which Reagent Is Right for You?
Selecting the better reagent is context-dependent. Use this logical guide to inform your decision.
Conclusion
Both this compound and HBTU are highly effective and reliable coupling reagents that have earned their place in the synthetic chemist's toolbox.
Choose HBTU for its robust, high-efficiency performance in both solution and solid-phase synthesis, especially when tackling long or sterically hindered peptide sequences. It is a go-to reagent for routine and challenging syntheses where performance is the top priority.
Choose this compound when your synthesis involves hydrophilic molecules or requires an aqueous medium. It is also a strong candidate for large-scale applications where its potential cost-effectiveness and rapid reaction kinetics can provide a significant advantage without a substantial sacrifice in performance.[10]
Ultimately, the optimal choice will depend on a careful evaluation of the specific peptide sequence, reaction conditions, scale, and budget. By understanding the distinct advantages and operational nuances of each reagent, researchers can optimize their synthetic strategies to achieve their goals with greater efficiency and purity.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. HBTU - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 6. Page loading... [guidechem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the connection between TBTU and HBTU?_Chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. bachem.com [bachem.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison: TSTU vs. EDC/NHS Chemistry for Protein Labeling
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of innovation. The choice of coupling chemistry is critical for the development of antibody-drug conjugates (ADCs), diagnostic assays, and novel therapeutic proteins. This guide provides an in-depth comparison of two prominent carboxyl-to-amine crosslinking methods: the use of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) and the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
This guide will dissect the chemical principles of each method, present a comparative analysis of their performance characteristics, and provide detailed experimental protocols to inform your selection of the optimal protein labeling strategy.
Chemical Principles: Activating Carboxylic Acids for Amine Coupling
Both this compound and EDC/NHS chemistry achieve the same fundamental goal: the formation of a stable amide bond between a carboxylic acid (present on a protein's aspartate or glutamate residues, or at the C-terminus) and a primary amine (found on a protein's lysine residues or the N-terminus, or on an amine-containing label). The key difference lies in the mechanism of carboxylic acid activation.
EDC/NHS Chemistry: A Two-Step Activation Process
The EDC/NHS method is a "zero-length" crosslinking approach, meaning no additional atoms are incorporated into the final conjugate. The reaction proceeds in two principal steps:
-
Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[1][2]
-
Formation of a More Stable NHS Ester: In the presence of NHS (or its water-soluble analog, Sulfo-NHS), the O-acylisourea intermediate is rapidly converted into a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[1][2]
-
Amine Reaction: The NHS ester then readily reacts with a primary amine to form a stable amide bond, with the release of the NHS leaving group.[1][2]
The inclusion of NHS is crucial for improving the efficiency of the coupling reaction by increasing the stability of the activated intermediate, thereby allowing for a longer reaction window and better control over the conjugation process.[1][2]
This compound Chemistry: A Direct Route to NHS Ester Formation
This compound is a uronium-based coupling reagent that offers a more direct pathway to the formation of an amine-reactive NHS ester.[3][4] this compound itself contains a succinimidyl group, and upon reaction with a carboxylic acid, it directly forms the corresponding N-hydroxysuccinimidyl (NHS) ester.[3][4] This in-situ formation of the active ester can be advantageous in certain applications.[4]
Performance Comparison: this compound vs. EDC/NHS
While both methods are effective for protein labeling, they exhibit differences in efficiency, stability, and ease of use. It is important to note that direct, quantitative, head-to-head comparative studies under identical experimental conditions are not extensively available in the scientific literature. The following comparison is based on established chemical principles and anecdotal evidence.
| Feature | This compound Chemistry | EDC/NHS Chemistry |
| Reaction Speed | Generally rapid, with direct formation of the NHS ester. | Can be slower due to the two-step activation process. |
| Efficiency/Yield | Anecdotal evidence suggests potentially higher yields (around 10% more in some cases) due to the direct and efficient formation of the active ester.[5] | Highly efficient, but can be susceptible to yield loss due to the hydrolysis of the unstable O-acylisourea intermediate.[1][2] |
| Stability of Activated Intermediate | The in-situ generated NHS ester is relatively stable, allowing for a reasonable reaction window. | The initial O-acylisourea intermediate is highly unstable and prone to hydrolysis. The NHS ester intermediate is significantly more stable, with a half-life of hours at neutral pH.[1][2][6] |
| Byproducts | The primary byproduct is tetramethylurea, which is water-soluble and can be removed by standard purification methods.[5] | The main byproduct is an isourea derivative of EDC, which is also water-soluble. Unreacted EDC and NHS must also be removed.[1] |
| pH Sensitivity | Optimal performance is typically observed in slightly basic conditions (pH 7.5-8.5) for the reaction with amines. | The activation step with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with amines is favored at a more neutral to slightly basic pH (7.2-8.5).[7] |
| Ease of Use | Can be considered a simpler one-step activation to the NHS ester. | Requires a two-step process for optimal efficiency, often involving a buffer pH change. |
| Side Reactions | Potential for side reactions is generally considered low under optimal conditions. | The primary side reaction is the hydrolysis of the activated intermediates. Formation of N-acylurea byproducts can also occur, though this is less common with the inclusion of NHS.[7] |
Experimental Protocols
Detailed and optimized protocols are essential for successful and reproducible bioconjugation. Below are representative protocols for both this compound and EDC/NHS chemistries.
Protocol 1: Protein Labeling using this compound Chemistry
This protocol provides a general framework for labeling a protein with an amine-containing molecule using this compound. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)
-
Amine-containing label
-
This compound (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
This compound Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Activation and Coupling: a. To the protein solution, add the amine-containing label at the desired molar ratio. b. Add the this compound stock solution to the protein-label mixture to achieve a 5- to 20-fold molar excess of this compound over the protein. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.
Protocol 2: Two-Step Protein Labeling using EDC/NHS Chemistry
This protocol describes the sequential activation of a carboxyl-containing protein followed by conjugation to an amine-containing molecule.
Materials:
-
Carboxyl-containing protein (Protein #1)
-
Amine-containing molecule (Protein #2 or label)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-8.0
-
Quenching Solution: 2-Mercaptoethanol or Hydroxylamine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Equilibration: Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Activation of Protein #1: a. Dissolve Protein #1 in Activation Buffer at a concentration of 1-10 mg/mL. b. Add EDC to a final concentration of 2-10 mM. c. Immediately add NHS or Sulfo-NHS to a final concentration of 5-20 mM. d. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Reagents (Optional but Recommended): To prevent unwanted side reactions with Protein #2, remove excess EDC and NHS by passing the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer.
-
Conjugation to Amine-Containing Molecule: a. If a desalting column was not used, adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer. b. Add the amine-containing molecule to the activated Protein #1 solution at the desired molar ratio. c. Incubate for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM or Tris-HCl to a final concentration of 20-50 mM). Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.
Visualizing the Chemistries and Workflows
To further clarify the processes, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: Reaction mechanism of EDC/NHS chemistry for amide bond formation.
Caption: Reaction mechanism of this compound chemistry for amide bond formation.
Caption: General experimental workflow for protein labeling.
Conclusion
The choice between this compound and EDC/NHS chemistry for protein labeling depends on the specific requirements of the application, including the desired reaction efficiency, the stability of the protein, and the available laboratory resources.
-
EDC/NHS chemistry is a well-established and versatile method that offers good control over the conjugation process, particularly with the two-step protocol. It is a robust choice for a wide range of applications.
-
This compound chemistry presents a more direct and potentially more efficient route to NHS ester formation, which may be advantageous in situations where reaction speed and high yield are paramount.
Ultimately, for critical applications, empirical testing of both methods with the specific protein and label of interest is recommended to determine the optimal conditions and achieve the desired conjugation outcome. This guide provides a foundational understanding to aid in the rational design of your protein labeling experiments.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. covachem.com [covachem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Confirming Carboxyl Group Activation by TSTU: A Comparative Guide to Spectroscopic Methods
For researchers engaged in peptide synthesis, bioconjugation, and other fields requiring the formation of stable amide bonds, the activation of carboxyl groups is a critical step. N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) is a widely used coupling reagent that efficiently converts carboxylic acids into their corresponding N-hydroxysuccinimide (NHS) esters, rendering them highly reactive towards primary amines.[1][2] Confirmation of this activation is paramount to ensure the success of subsequent coupling reactions. This guide provides a comparative overview of the primary spectroscopic methods used to confirm this compound-mediated carboxyl group activation: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Spectroscopic Methods
Each spectroscopic technique offers distinct advantages and provides unique insights into the chemical transformation of the carboxyl group to an activated NHS-ester. The choice of method often depends on the available instrumentation, the required level of detail, and the specific context of the experiment.
| Spectroscopic Method | Principle | Key Indicators of Successful Activation | Advantages | Disadvantages |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.[3] | - Disappearance of the broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹). - Appearance of characteristic NHS-ester carbonyl (C=O) stretching bands. Typically, two sharp peaks around 1814 cm⁻¹ and 1781 cm⁻¹, and a prominent band around 1736 cm⁻¹.[4][5] | - Rapid and relatively inexpensive. - Provides clear, qualitative confirmation of functional group transformation. - Can be used for in-situ reaction monitoring. | - Can be less sensitive for quantitative analysis. - Interpretation can be complicated by overlapping peaks from other functional groups in complex molecules. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity.[3] | - ¹³C NMR: Downfield shift of the carbonyl carbon signal from the carboxylic acid range (approx. 170-185 ppm) to the NHS-ester range (approx. 160-175 ppm).[6][7][8] - ¹H NMR: Disappearance of the acidic proton signal of the carboxylic acid (often a broad singlet >10 ppm). Appearance of characteristic peaks for the succinimide protons (a singlet around 2.9 ppm). | - Provides detailed structural information, confirming the exact site of activation. - Can be used for quantitative analysis of reaction conversion.[9] | - Less sensitive than MS and requires higher sample concentrations. - Longer acquisition times compared to FTIR. - Access to high-field NMR spectrometers may be limited. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition.[10] | - Detection of the molecular ion peak corresponding to the calculated mass of the NHS-ester. - Observation of characteristic fragmentation patterns, such as the formation of an acylium ion (R-CO⁺) upon cleavage of the NHS group. | - Highly sensitive, requiring very small amounts of sample. - Provides definitive confirmation of the molecular weight of the activated product. - Can be coupled with liquid chromatography (LC-MS) for reaction monitoring and analysis of complex mixtures.[11][12] | - Does not provide information about the specific location of the activation in molecules with multiple carboxyl groups. - Can be a destructive technique. - Instrumentation is generally more complex and expensive. |
Experimental Workflows and Protocols
Successful spectroscopic analysis relies on appropriate sample preparation and data acquisition. Below are generalized protocols for each technique.
This compound Activation of a Carboxyl Group (General Procedure)
-
Dissolve the carboxylic acid-containing compound in an appropriate anhydrous solvent (e.g., DMF, DMSO).
-
Add 1.1 to 1.5 equivalents of this compound and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by the chosen spectroscopic method.
Experimental Workflow for Confirmation of this compound Activation
Caption: Workflow for this compound activation and subsequent confirmation by spectroscopic methods.
Protocols for Spectroscopic Analysis
FTIR Spectroscopy
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. If the solvent has strong IR absorbance in the region of interest, it may be necessary to evaporate the solvent under reduced pressure. The residue can then be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by Attenuated Total Reflectance (ATR)-FTIR.
-
Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-650 cm⁻¹.
-
Analysis: Monitor the disappearance of the broad O-H stretching band of the carboxylic acid (around 3300-2500 cm⁻¹) and the appearance of the characteristic sharp carbonyl (C=O) stretching bands of the NHS-ester (around 1814, 1781, and 1736 cm⁻¹).[4][5]
NMR Spectroscopy
-
Sample Preparation: The reaction can be performed directly in an NMR tube using a deuterated solvent (e.g., DMF-d₇, DMSO-d₆). Acquire an initial spectrum of the starting material before adding this compound.
-
Data Acquisition: After initiating the reaction, acquire ¹H and/or ¹³C NMR spectra at regular intervals to monitor the progress.
-
Analysis: In ¹H NMR, observe the disappearance of the carboxylic acid proton signal. In ¹³C NMR, monitor the shift of the carbonyl carbon signal. The appearance of a new set of signals corresponding to the NHS-ester product confirms the activation.
Mass Spectrometry
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), depending on the analyte and instrument. Common solvents include acetonitrile or methanol with a small amount of formic acid.
-
Data Acquisition: Infuse the diluted sample directly into the mass spectrometer or inject it into an LC-MS system for separation and analysis. Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Analysis: Look for the molecular ion peak that corresponds to the expected mass of the NHS-ester. Tandem MS (MS/MS) can be used to fragment the molecular ion and confirm its identity by observing characteristic fragment ions, such as the acylium ion.
Alternative Methods for Carboxyl Group Activation
While this compound is a highly effective activating agent, other methods are also commonly employed. The spectroscopic confirmation principles remain the same, focusing on the disappearance of the starting carboxylic acid and the appearance of the activated intermediate.
| Activation Method | Reagents | Activated Intermediate | Key Spectroscopic Features of Intermediate |
| Carbodiimide Method | EDC (or DCC) / NHS | NHS-ester | Identical to this compound activation: Characteristic NHS-ester C=O stretches in FTIR and corresponding NMR shifts. |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acid Chloride | FTIR: Strong C=O stretch at a higher frequency than the carboxylic acid (approx. 1785-1815 cm⁻¹). |
| Mixed Anhydride Formation | Isobutyl chloroformate | Mixed Anhydride | FTIR: Two C=O stretching bands, typically around 1840-1800 cm⁻¹ and 1775-1740 cm⁻¹. |
Conclusion
FTIR, NMR, and Mass Spectrometry are powerful and complementary techniques for confirming the this compound-mediated activation of carboxyl groups. FTIR provides a rapid and straightforward method for monitoring the change in functional groups. NMR offers detailed structural confirmation and the potential for quantitative analysis. Mass Spectrometry delivers high sensitivity and definitive molecular weight determination. The selection of the most appropriate method will be guided by the specific requirements of the research, available resources, and the desired level of analytical detail. A thorough understanding of these techniques and their application will enable researchers to proceed with confidence in their subsequent coupling reactions, ultimately leading to higher yields and purer products.
References
- 1. peptide.com [peptide.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. compoundchem.com [compoundchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Strategy for peptide quantification using LC-MS in regulated bioanalysis: case study with a glucose-responsive insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of TSTU-Coupled Products: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the selection of an appropriate coupling reagent is paramount to achieving high yields and product purity. O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU) is a highly efficient uronium-based coupling reagent that facilitates the formation of stable amide bonds. Its performance, particularly when analyzed by mass spectrometry, demonstrates significant advantages over other common reagents. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data and detailed protocols.
Comparative Performance of Coupling Reagents
This compound is renowned for its rapid activation of carboxylic acids to form N-succinimidyl (NHS) active esters, which then efficiently react with primary amines.[1][2][3][4][5] This efficiency often translates to higher yields and cleaner reaction profiles. Mass spectrometry is an invaluable tool for quantifying these outcomes by comparing the relative abundance of the desired product to unreacted starting materials and side products.
| Coupling Reagent | Typical Yield (%) | Common Side Products | Key Advantages | Key Disadvantages |
| This compound | >95% | Minimal; low racemization[1][3] | High efficiency, even in aqueous media; stable active ester; selective for amines over alcohols.[2][3] | Can be moisture sensitive; higher cost than some alternatives. |
| HBTU/TBTU | 85-95% | Guanidinylation of N-terminus if used in excess[6]; potential for racemization. | Fast reaction rates, well-established protocols.[6] | By-products can complicate purification; less reactive than HATU.[7] |
| HATU | >95% | Minimal racemization[6]; potential for guanidinylation if used in excess. | Very high reactivity and coupling efficiency, especially for difficult sequences.[6][7] | Higher cost.[1] |
| EDC/NHS | 70-90% | N-acylurea byproduct (insoluble)[8]; racemization. | Water-soluble; widely used and economical. | Byproduct removal can be difficult; generally lower yields than uronium reagents. |
| PyBOP | 90-98% | Minimal | Generates less hazardous by-products than BOP; clean reactions without guanidinylation side effects. | Slower for some sterically hindered couplings. |
Experimental Workflow: this compound Coupling and MS Analysis
The following section outlines a typical protocol for coupling a carboxylic acid to a primary amine using this compound, followed by analysis with mass spectrometry.
References
TSTU in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules such as peptides, glycopeptides, and other intricate organic structures is paramount. The choice of coupling reagent is a critical determinant of success in these endeavors, influencing yield, purity, and the preservation of stereochemical integrity. This guide provides a comprehensive literature review and comparison of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) with other commonly employed coupling reagents.
This compound has emerged as a valuable tool in the synthetic chemist's arsenal, particularly for its efficacy in amide and peptide bond formation. Its mechanism of action involves the rapid activation of carboxylic acids to form highly reactive N-succinimidyl active esters. These intermediates then readily react with primary amines to yield the desired amide bond, often under mild conditions and with minimal racemization.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is often a trade-off between reactivity, cost, suppression of side reactions (especially racemization), and ease of use. While this compound offers a favorable balance of these characteristics, other reagents such as HATU, HBTU, and COMU are also widely used and provide a basis for comparison.
Table 1: Qualitative Comparison of Common Coupling Reagents
| Feature | This compound | HATU | HBTU | COMU |
| Reagent Class | Uronium Salt | Uronium/Aminium Salt | Uronium/Aminium Salt | Uronium Salt |
| Activating Group | N-Hydroxysuccinimide (HOSu) | 1-Hydroxy-7-azabenzotriazole (HOAt) | 1-Hydroxybenzotriazole (HOBt) | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy) |
| Reactivity | High | Very High | High | Very High |
| Racemization | Low, especially with additives | Very Low | Low | Very Low |
| Solubility | Good in organic solvents and aqueous mixtures | Good in organic solvents | Good in organic solvents | High in a broad range of solvents |
| Byproducts | Water-soluble | Benzotriazole derivatives | Benzotriazole derivatives | Water-soluble |
| Cost | Generally lower than HATU/COMU | High | Moderate | High |
| Key Advantages | Effective in aqueous media, good for glycopeptides[1] | High efficiency for difficult couplings | Well-established, reliable | High efficiency, safer (non-explosive) byproducts |
Table 2: Quantitative Comparison of Coupling Reagents in Aza-Peptide Synthesis
| Coupling Reagent | Half-life (t½, min) | Yield (%) |
| COMU | 17 | ~100 |
| PyOxim | 21 | ~100 |
| HATU | 40 | ~100 |
| HCTU | 40 | ~55 |
| HDMC | 40 | ~55 |
| TBTU | 150 | ~60 |
| PyBOP | 150 | ~60 |
| DIC | 211 | ~40 |
Source: Adapted from a comparative study on solid-phase aza-peptide synthesis. The data highlights the superior performance of Oxyma-based reagents like COMU in this specific application.
Mechanism of Action: this compound-Mediated Amide Bond Formation
The efficacy of this compound lies in its ability to efficiently generate a highly reactive intermediate. The uronium salt structure facilitates the activation of a carboxylic acid, leading to the formation of an N-succinimidyl active ester. This ester is then susceptible to nucleophilic attack by an amine, resulting in the formation of a stable amide bond. The byproduct, N-hydroxysuccinimide, is generally easy to remove.
Caption: this compound-mediated amide bond formation workflow.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for solid-phase peptide synthesis (SPPS) using this compound and a comparative reagent, HBTU.
General Protocol for this compound-Mediated Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add this compound (3-5 equivalents) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents).
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Comparative Protocol using HBTU
The protocol for HBTU is similar to that of this compound, with the primary difference being the activation step.
-
Amino Acid Activation and Coupling with HBTU:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and an additive such as 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the mixture.
-
Add the activation mixture to the deprotected resin and proceed with the coupling reaction as described for this compound.
-
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
Applications in Complex Molecule Synthesis
This compound has proven to be effective in a variety of challenging synthetic applications beyond standard peptide synthesis.
-
Glycopeptide Synthesis: The synthesis of glycopeptides, which contain carbohydrate moieties linked to the peptide backbone, is notoriously challenging. This compound's high reactivity and tolerance for aqueous conditions make it a suitable reagent for coupling glycosylated amino acids, which are often polar and have limited solubility in purely organic solvents.[1]
-
Cyclic Peptides: The intramolecular cyclization of linear peptides to form cyclic peptides is a key step in the synthesis of many bioactive molecules. The efficiency of this step is highly dependent on the coupling reagent. While various reagents are used for cyclization, this compound's ability to promote efficient amide bond formation under dilute conditions can be advantageous in minimizing intermolecular side reactions.
-
Immobilization on Solid Supports: this compound is also utilized for the covalent attachment of molecules to solid supports. For instance, it can be used to pre-activate carboxyl-functionalized surfaces for the immobilization of peptides or other biomolecules.[2]
Conclusion
This compound is a versatile and efficient coupling reagent for the synthesis of complex molecules, particularly peptides and their derivatives. Its key advantages include high reactivity, mild reaction conditions, and low propensity for racemization. Furthermore, its effectiveness in aqueous environments makes it particularly suitable for challenging applications such as glycopeptide synthesis. While high-reactivity reagents like HATU may be preferred for particularly difficult couplings, this compound often presents a more cost-effective option without a significant compromise in performance for many applications. The choice of coupling reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the target molecule, the scale of the reaction, and cost considerations.
References
TSTU vs. Other Uronium Salts: A Cost-Benefit Analysis for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the choice of coupling reagent is a critical decision that directly influences reaction efficiency, product purity, cost, and the stereochemical integrity of the final peptide. Uronium salts are a class of highly effective coupling reagents that have become indispensable in modern peptide chemistry. This guide provides a comprehensive cost-benefit analysis of O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) in comparison to other widely used uronium salts: HBTU, HATU, and HCTU. This analysis is supported by available experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.
Performance and Cost Comparison
While direct head-to-head comparative studies under identical conditions for all four reagents are limited in published literature, a combination of available data and qualitative assessments provides a strong basis for a cost-benefit analysis. This compound is frequently highlighted for its cost-effectiveness, rapid reaction kinetics, high yields, and a remarkably low propensity for epimerization.[1][2]
Quantitative Performance Data
| Coupling Agent | Crude Purity (2 x 1 min coupling) | Crude Purity (2 x 20 min coupling) |
| HATU | 83.63% | 79.85% |
| HCTU | 78.52% | 81.71% |
| Data sourced from a comparative study on fast conventional Fmoc solid-phase peptide synthesis. |
Cost Analysis
The cost of coupling reagents is a significant factor, particularly in large-scale peptide synthesis. The following table provides an approximate price comparison based on data from various chemical suppliers. Prices can vary significantly based on the supplier and the quantity purchased.
| Coupling Reagent | Chemical Name | Approximate Price per Gram (USD) |
| This compound | O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate | $1 - $5 |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | $0.80 - $2 |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | $10 - $25+ |
| HCTU | O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | $1 - $4 |
| Disclaimer: Prices are approximate and subject to change. For accurate pricing, please consult with specific chemical suppliers. |
Key Advantages and Disadvantages
| Reagent | Advantages | Disadvantages |
| This compound | - Cost-effective.[2]- Low rate of racemization.[1]- High reaction efficiency and yields.[3]- Suitable for reactions in aqueous solutions. | - Less documented in direct comparative studies against HATU/HCTU. |
| HBTU | - Well-established and widely used.- Good balance of performance and cost. | - Can be less effective for sterically hindered amino acids.- Byproducts can sometimes be challenging to remove. |
| HATU | - Considered the "gold standard" for difficult couplings due to very high reactivity.- Excellent at suppressing racemization. | - Significantly higher cost compared to other uronium salts. |
| HCTU | - Strong, cost-effective alternative to HATU.- High reactivity and efficiency.[1]- Good performance in rapid synthesis protocols.[1] | - Byproducts are similar to HBTU. |
Experimental Protocols
To ensure reproducible and comparable results when evaluating coupling reagents, standardized experimental protocols are essential.
General Protocol for Comparative Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for comparing the efficiency of this compound, HBTU, HATU, and HCTU.
1. Resin Preparation:
-
Start with a pre-loaded resin (e.g., Rink Amide resin for C-terminal amides) with the N-terminal Fmoc group removed.
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
2. Reagent Preparation:
-
Prepare stock solutions of the Fmoc-protected amino acid, the coupling reagents to be tested, and a suitable base (e.g., N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)) in DMF.
3. Coupling Reaction:
-
Divide the deprotected resin into equal portions for each coupling reagent.
-
To each portion, add the Fmoc-amino acid solution.
-
Add the respective coupling reagent and base. A typical molar ratio is Amino Acid:Coupling Reagent:Base = 1:0.95:2.
-
Allow the reactions to proceed for a standardized amount of time (e.g., 1 hour) at room temperature with agitation.
4. Washing:
-
After the coupling reaction, wash the resin extensively with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts.
5. Cleavage and Deprotection:
-
Treat a dried sample of each resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
6. Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the yield and purity.
-
Analyze for racemization using a dedicated chiral chromatography method.
Protocol for Analysis of Racemization by Chiral HPLC
1. Sample Preparation:
-
Hydrolyze a sample of the purified peptide using 6 M HCl at 110°C for 24 hours.
-
Neutralize the hydrolysate and derivatize the amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).
2. HPLC Analysis:
-
Column: Use a specialized chiral stationary phase column suitable for amino acid enantiomer separation.
-
Mobile Phase: Typically a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium acetate).
-
Detection: UV detection at a wavelength appropriate for the derivatized amino acids.
3. Quantification:
-
The extent of racemization is determined by calculating the peak area of the D-amino acid as a percentage of the total area of both the D- and L-amino acid peaks.
Visualizing Workflows and Mechanisms
General Mechanism of Uronium Salt-Mediated Peptide Bond Formation
The following diagram illustrates the general activation and coupling pathway for uronium salt reagents.
References
TSTU vs. Carbodiimides: A Comparative Guide to Racemization Suppression in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids is paramount in the synthesis of peptides, as racemization can lead to the formation of diastereomeric impurities with altered biological activity. The choice of coupling reagent is a critical factor in mitigating this risk. This guide provides an objective comparison of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) and carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), focusing on their effectiveness in suppressing racemization during peptide bond formation.
Executive Summary
This compound is a highly efficient coupling reagent that actively suppresses racemization by rapidly forming N-succinimidyl (OSu) active esters. These esters are relatively stable and less prone to the side reactions that lead to loss of stereochemical purity. In contrast, carbodiimides, while widely used and cost-effective, are more susceptible to causing racemization through the formation of a highly reactive O-acylisourea intermediate. This intermediate can rearrange to a non-reactive N-acylurea or lead to the formation of a 5(4H)-oxazolone, a key intermediate in the racemization pathway. The propensity for racemization with carbodiimides can be significantly reduced by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure). However, even with these additives, this compound often provides a greater degree of security against racemization, particularly in sensitive coupling reactions.
Quantitative Data on Racemization
Direct head-to-head comparative studies quantifying racemization levels between this compound and carbodiimides under identical conditions are not extensively available in the reviewed literature. However, data from various studies provide a strong indication of their relative performance.
| Coupling Reagent/System | Model System/Conditions | Level of Racemization | Reference |
| This compound | Coupling of protected α-amino acids | Effectively inhibits racemization | [1] |
| This compound/HOSu/CuCl₂ | Coupling of peptides with C-terminal N-methyl amino acids | Reported to completely eliminate racemization | [1] |
| Carbodiimides (general) | t-BOC-L-phenylalanine with glycine derivatives (in solution) | 0.01% to 0.1% | [2] |
| Carbodiimides (general) | Solid-phase method (typical coupling) | ~0.03% | [2] |
| DCC/HOBt | General peptide synthesis | Minimal racemization, but still a concern | [3] |
| EDC | General peptide synthesis | Can lead to significant racemization without additives | [4] |
Mechanism of Action and Racemization
The differing propensities of this compound and carbodiimides to induce racemization can be understood by examining their reaction mechanisms.
This compound Coupling and Racemization Suppression
This compound rapidly reacts with the carboxyl group of an N-protected amino acid to form a stable OSu active ester. This ester is then aminolyzed by the N-terminal of the incoming amino acid to form the peptide bond. The stability of the OSu ester minimizes the opportunity for the formation of the 5(4H)-oxazolone intermediate, which is the primary pathway for racemization.
The key to this compound's effectiveness is the rapid and high-yield formation of the active ester, which is less susceptible to base-catalyzed epimerization compared to the intermediates formed by carbodiimides.
Carbodiimide Coupling and the Racemization Pathway
Carbodiimides (R-N=C=N-R') react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be attacked by the amine component to form the desired peptide bond. However, it is also prone to two significant side reactions that can lead to racemization and loss of yield.
-
Intramolecular Rearrangement: The O-acylisourea can rearrange to a stable, unreactive N-acylurea.
-
Oxazolone Formation: The activated carboxyl group can be attacked intramolecularly by the amide oxygen of the N-protecting group, forming a 5(4H)-oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to racemization.
The addition of HOBt or similar additives provides an alternative reaction pathway. The O-acylisourea intermediate reacts with HOBt to form a less reactive but still efficient OBt active ester, which is less prone to racemization and rearrangement.
Experimental Protocols
Peptide Coupling using this compound
This protocol is a general guideline for a solution-phase peptide coupling reaction using this compound.
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) and this compound (1.05 eq) in DMF.
-
Add DIPEA (1.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the amino acid.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DMF and add DIPEA (1.0 eq) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the pre-activated amino acid solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purify the crude product by column chromatography.
Peptide Coupling using DCC and HOBt
This protocol provides a general procedure for a solution-phase peptide coupling reaction using DCC in the presence of HOBt.
Materials:
-
N-protected amino acid
-
Amino acid ester hydrochloride
-
DCC
-
HOBt
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq), amino acid ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in DCM or DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add NMM (1.0 eq) to the solution to neutralize the hydrochloride salt.
-
Add a solution of DCC (1.1 eq) in DCM or DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Analysis of Racemization by HPLC
The extent of racemization can be determined by separating and quantifying the resulting diastereomeric peptides using chiral HPLC or by derivatizing the hydrolyzed peptide with a chiral reagent (e.g., Marfey's reagent) followed by reversed-phase HPLC analysis.
General Workflow for Racemization Analysis:
Conclusion
The choice between this compound and carbodiimides for peptide synthesis requires a careful consideration of the specific requirements of the reaction.
-
This compound is a superior choice when minimizing racemization is the highest priority, especially for coupling sterically hindered or racemization-prone amino acids. Its mechanism of forming a stable active ester provides a cleaner and more reliable coupling process in terms of stereochemical outcome.
-
Carbodiimides , particularly when used with additives like HOBt or Oxyma, are effective and economical coupling reagents for many standard applications. However, the risk of racemization, although reduced, is still present and should be carefully evaluated, especially in the synthesis of peptides intended for therapeutic use.
For researchers in drug development and those working on complex peptide syntheses, the slightly higher cost of this compound may be justified by the increased security against the formation of undesirable diastereomeric impurities, which can be challenging and costly to remove during purification.
References
TSTU Performance in Peptide Synthesis with Sterically Hindered Amino Acids: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is critical, especially when dealing with sterically hindered amino acids. These challenging residues, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) and N-methylated amino acids, can significantly impede peptide bond formation, leading to lower yields and increased risk of racemization. This guide provides a comprehensive comparison of N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) with other common coupling reagents, supported by available experimental data.
Overview of this compound
This compound is a uronium salt-based coupling reagent that efficiently facilitates amide bond formation.[1][2] It is particularly valued for its ability to achieve high-efficiency coupling reactions even in the presence of steric hindrance in amino acid side chains.[1] this compound functions by converting carboxylic acids into highly reactive N-hydroxysuccinimide (NHS) esters, which then readily react with primary amines to form a stable amide bond.[2] One of the notable advantages of this compound is its ability to perform coupling reactions under mild conditions, which helps in preserving the stereochemistry of sensitive amino acids.[1] It is also compatible with a wide range of protecting groups used in peptide synthesis.[1]
Performance Comparison with Alternative Coupling Reagents
While this compound is an effective coupling reagent, a variety of other reagents are also employed for challenging peptide couplings. The choice of reagent can significantly impact the yield, reaction time, and degree of epimerization. The following tables provide a summary of the performance of this compound and its alternatives in the context of sterically hindered amino acid incorporation.
Table 1: Coupling of α,α-Disubstituted Amino Acids (e.g., Aib)
| Coupling Reagent | Typical Yield | Key Observations |
| This compound | Moderate | A polymeric version of this compound (P-TSTU) has been shown to afford moderate yields with sterically hindered residues like Boc-Val-OH.[3] |
| HATU | High | Considered a highly efficient reagent for coupling sterically hindered amino acids.[4] |
| HCTU | High | Similar to HATU, HCTU is effective for difficult couplings. |
| COMU | High | A third-generation uronium-type reagent that shows high efficiency.[3] |
| PyBOP/PyBroP | Good to High | PyBroP, in particular, has been used for the difficult coupling of Aib.[3] |
| DIC/Oxyma | High | This combination has been used for the efficient automated synthesis of peptides containing multiple Aib residues.[5] |
Table 2: Coupling of N-Methylated Amino Acids
| Coupling Reagent | Typical Yield | Key Observations |
| This compound/HOSu/CuCl₂ | - | This combination is reported to eliminate racemization during the coupling of peptides with C-terminal N-methyl amino acids.[2] |
| HATU | High | Frequently used with success for coupling N-methyl amino acids.[4] |
| HBTU | Low to Moderate | Generally less effective than HATU for N-methylated residues.[4][6] |
| PyBroP | High | A comparative study showed significant yields with N-methylated amino acids.[6] |
| BOP-Cl | High | Effective for coupling N-methylated amino acids.[4] |
| Pivaloyl Anhydride | High | A recent study demonstrated high yields and excellent racemization suppression for N-methylated peptide synthesis.[7] |
Mechanism of Action and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the activation of a carboxylic acid by this compound and a general workflow for solid-phase peptide synthesis (SPPS).
The diagram above illustrates the two-step process where this compound, in the presence of a base, first activates the carboxylic acid of an N-protected amino acid to form an NHS active ester. This reactive intermediate then couples with the free amine of the growing peptide chain to form the desired peptide bond.
This workflow outlines the cyclical nature of solid-phase peptide synthesis, where each cycle involves the deprotection of the N-terminal amine, washing, coupling of the next amino acid, and another washing step.
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. Below are representative protocols for peptide coupling.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol is a general guideline for coupling amino acids during SPPS.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., this compound, HATU, or COMU; 3-5 equivalents), and a suitable base (e.g., N,N-diisopropylethylamine, DIPEA; 6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours. For sterically hindered amino acids, extended coupling times or a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.
-
Repeat: Repeat steps 2-7 for each amino acid in the peptide sequence.
Protocol 2: this compound Coupling in Aqueous Solvent Mixtures [3]
This protocol is suitable for coupling in the presence of water.
-
Dissolution: Dissolve the carboxylic acid (1 equivalent) in a 2:2:1 mixture of DMF/dioxane/water.
-
Activation: Add 3 equivalents of DIPEA and 1.3 equivalents of this compound to the solution.
-
Amine Addition: Once the formation of the active ester is complete (can be monitored by TLC or HPLC), add 1.5 equivalents of the amine component.
-
Reaction Completion and Work-up: After the coupling reaction is complete, remove the solvents under reduced pressure and isolate the crude product.
Conclusion
This compound is a valuable and efficient coupling reagent for peptide synthesis, demonstrating good performance even with sterically hindered amino acids.[1] Its ability to function under mild conditions helps to minimize side reactions such as racemization.[1] However, for particularly challenging couplings, such as those involving multiple consecutive hindered residues or N-methylated amino acids, other reagents like HATU, COMU, and PyBroP may offer advantages in terms of yield and reaction kinetics.[4][6] The choice of the optimal coupling reagent will ultimately depend on the specific amino acid sequence, the scale of the synthesis, and the desired purity of the final peptide. It is often advisable to perform small-scale test couplings to determine the most effective reagent and conditions for a particular "difficult" sequence.[8]
References
- 1. Page loading... [guidechem.com]
- 2. peptide.com [peptide.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of TSTU: A Step-by-Step Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU) in a laboratory setting.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound (CAS Number: 105832-38-0). Adhering to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties of this compound
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Appearance | White crystalline solid[1][2][3] |
| Melting Point | 198-201 °C[1][2][3][4] |
| Density | 1.41 g/cm³[1][4] |
| Solubility | Soluble in acetonitrile (0.1 g/mL)[1][3] |
| Storage Temperature | 2-8 °C[1][3][5] |
Proper Disposal Procedures for this compound
The following step-by-step procedures are critical for the safe disposal of this compound and materials contaminated with it.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to avoid contact with skin and eyes, and to prevent inhalation of dust.[3]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.
Disposal of Unused this compound
Unused this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
Step 1: Preparation for Disposal
-
Ensure the this compound is in its original, tightly closed container.[3] Do not mix it with other waste.[3]
Step 2: Chemical Incineration
-
The recommended method of disposal is to mix the this compound with a combustible solvent.[3]
-
This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
Step 3: Professional Waste Disposal Service
-
Arrange for a licensed chemical waste disposal service to collect the prepared this compound waste.
-
Ensure that the waste is properly labeled according to all applicable local, state, and federal regulations.
Handling Spills and Contaminated Materials
In the event of a this compound spill, follow these procedures for containment and cleanup.
Step 1: Secure the Area
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.[3]
Step 2: Contain the Spill
-
For a dry spill, carefully sweep or shovel the material.[3] Avoid creating dust.[3]
-
Place the collected material into a suitable, closed container for disposal.[3]
Step 3: Decontamination
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
All cleaning materials (e.g., wipes, absorbent pads) must be collected and placed in a sealed container for disposal as chemical waste.
Step 4: Disposal of Contaminated Materials
-
Handle uncleaned containers and any contaminated materials as you would the product itself.[3]
-
Dispose of contaminated packaging and cleaning materials as unused product.[3]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guide for TSTU in Laboratory Settings
Comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, operational protocols, and disposal of O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU).
This document provides critical safety and logistical information for the proper laboratory use of this compound, a common coupling reagent in peptide synthesis. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protection. The following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Primary Protective Measures:
-
Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are essential to protect against dust particles and splashes.[5] In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Skin and Body Protection: A laboratory coat must be worn to protect against skin contact.[5] For tasks with a higher potential for contamination, additional protective clothing may be necessary.
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or aerosols.[5]
Quantitative Data on Personal Protective Equipment
Specific quantitative data, such as glove breakthrough times for this compound, is not widely published. The selection of appropriate glove materials should be based on the general chemical resistance of the glove material to the solvents being used in conjunction with this compound, as well as the duration and nature of the work. For extended or high-exposure tasks, it is advisable to consult with the glove manufacturer for specific recommendations.
| Parameter | Data/Recommendation | Source |
| Glove Material | Nitrile or Neoprene recommended for incidental splash protection. | General recommendation for uronium salts.[1][2][3] |
| Breakthrough Time | Specific data for this compound not available. Change gloves immediately after contamination. | [4] |
| Exposure Limits | Occupational exposure limits for this compound have not been established. |
Operational Plan: Handling and Storage
Strict adherence to the following procedures will minimize the risks associated with handling this compound.
Engineering Controls:
-
All weighing and handling of solid this compound should be performed in a chemical fume hood to control dust.
-
Ensure a safety shower and eyewash station are readily accessible in the immediate work area.
Work Practices:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.[1]
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Protect from moisture.
Disposal Plan
All this compound waste, including empty containers and contaminated materials, must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
Waste Collection:
-
Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
Disposal Method:
-
A common method for the disposal of this compound is to mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Experimental Protocols
Below are detailed methodologies for common laboratory applications of this compound.
Protocol 1: Peptide Coupling in Aqueous Solvent Mixtures
This protocol is adapted for the coupling of carboxylic acids to amines in a mixed solvent system.
-
Dissolution: Dissolve the carboxylic acid in a 2:2:1 mixture of DMF/dioxane/water.
-
Activation: Add 3 equivalents of diisopropylethylamine (DIPEA) and 1.3 equivalents of this compound to the solution.
-
Amine Addition: Once the formation of the active ester is complete, add 1.5 equivalents of the amine.
-
Reaction Completion and Isolation: After the reaction is complete, remove the solvents under reduced pressure to isolate the crude product.
Protocol 2: Solid-Supported Peptide Coupling
This protocol outlines the use of this compound in solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in an appropriate solvent such as N,N-Dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF. Add the this compound (3-5 equivalents) and a non-nucleophilic base such as DIPEA (6-10 equivalents). Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes. Monitor the reaction progress using a qualitative method like the Kaiser test.
-
Washing: Once the coupling is complete (indicated by a negative Kaiser test), filter the resin and wash thoroughly with DMF to remove any unreacted reagents and byproducts.
-
Deprotection: Proceed with the removal of the Fmoc protecting group to prepare for the next coupling cycle.
Process Workflow
The following diagram illustrates the key steps and decision points in the safe handling and use of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
